Technical Documentation Center

2,5-Dithiabicyclo[2.2.0]hexane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dithiabicyclo[2.2.0]hexane
  • CAS: 652170-05-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral assignments for 2,5-Dithiabicyclo[2.2.0]hexane

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments for 2,5-Dithiabicyclo[2.2.0]hexane Introduction 2,5-Dithiabicyclo[2.2.0]hexane represents a fascinating and highly strained heterocyclic sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments for 2,5-Dithiabicyclo[2.2.0]hexane

Introduction

2,5-Dithiabicyclo[2.2.0]hexane represents a fascinating and highly strained heterocyclic scaffold. As a sulfur-containing analogue of bicyclo[2.2.0]hexane, its unique three-dimensional architecture, governed by the fusion of two thietane rings, presents significant academic interest and potential applications in medicinal chemistry and materials science. The conformational rigidity and defined stereochemical relationships inherent in such bicyclic systems make them valuable scaffolds for designing molecules with specific biological activities.

A comprehensive structural elucidation is the cornerstone of any chemical research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. However, to the best of our knowledge, the experimental ¹H and ¹³C NMR spectra for 2,5-dithiabicyclo[2.2.0]hexane have not been reported in the peer-reviewed literature.

This technical guide, therefore, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,5-dithiabicyclo[2.2.0]hexane. By applying fundamental NMR principles and leveraging data from structurally related organosulfur compounds, we will assign the expected chemical shifts and coupling constants. This document is intended to serve as an authoritative reference for researchers who may synthesize this compound, aiding in the verification of its structure and providing a framework for the characterization of its derivatives.

Molecular Structure and Symmetry

The structure of 2,5-dithiabicyclo[2.2.0]hexane is characterized by a high degree of strain due to the presence of two fused four-membered rings. The molecule possesses a C₂ axis of symmetry that bisects the C1-C4 and S2-S5 bonds. This symmetry element renders specific pairs of protons and carbons chemically equivalent, which simplifies the expected NMR spectra.

  • Proton Environments: There are two distinct sets of protons:

    • The two bridgehead protons at C1 and C4 (H1/H4).

    • The four methylene protons at C3 and C6 (H3/H6). Within each methylene group, the two protons are diastereotopic and are designated as endo and exo.

  • Carbon Environments: There are two unique carbon signals expected:

    • The two bridgehead carbons (C1/C4).

    • The two methylene carbons (C3/C6).

Below is a visual representation of the molecule with the predicted proton and carbon assignments.

Caption: Molecular graph of 2,5-dithiabicyclo[2.2.0]hexane.

Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum is predicted to show two distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms and the significant ring strain.

Causality Behind Predicted Chemical Shifts:
  • Bridgehead Protons (H1/H4): These protons are situated on carbons (Cα) directly attached to a sulfur atom. The electronegativity of sulfur leads to a deshielding effect, shifting these protons downfield from typical alkane values. In saturated sulfur heterocycles, α-protons typically resonate in the range of 2.5-3.5 ppm. The high degree of ring strain in the bicyclo[2.2.0]hexane system is expected to further deshield these protons, pushing their chemical shift towards the higher end of this range.

  • Methylene Protons (H3/H6): These protons are also on carbons alpha to sulfur and are therefore deshielded. As they are diastereotopic, they will have different chemical shifts and will couple to each other. The relative orientation of the C-H bonds with respect to the lone pairs on the sulfur atoms and the overall molecular anisotropy will determine their specific shifts. Typically, one would expect these to also fall within the 2.5-3.5 ppm range.

Predicted Coupling Constants (J):

The coupling patterns provide invaluable information about the connectivity and stereochemistry of the molecule.

  • Geminal Coupling (²J): The two diastereotopic methylene protons (H_endo and H_exo) will exhibit geminal coupling. For protons on an sp³ carbon, this value is typically between -10 and -15 Hz.[1]

  • Vicinal Coupling (³J): The magnitude of vicinal coupling is described by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons. In the rigid bicyclo[2.2.0]hexane framework, these angles are fixed.

    • ³J(H1, H6_exo) and ³J(H4, H3_exo): The dihedral angle is close to 0°, which would correspond to a relatively large coupling constant, predicted to be in the range of 6-8 Hz.

    • ³J(H1, H6_endo) and ³J(H4, H3_endo): The dihedral angle is approximately 120°, which corresponds to a smaller coupling constant, likely in the range of 2-4 Hz.

  • Long-Range Coupling (⁴J): A four-bond "W-path" coupling might be observed between the exo protons (H3_exo and H6_exo) through the C3-C4-C1-C6 framework. This coupling is typically small, around 1-2 Hz.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1, H4 (Bridgehead)3.6 - 3.9ddd³J(H,H_exo) ≈ 6-8, ³J(H,H_endo) ≈ 2-4
H3, H6 (Methylene)3.2 - 3.5m²J(H_exo,H_endo) ≈ -12, ³J(H,H_bridgehead)

Predicted ¹³C NMR Spectral Assignments

The proton-decoupled ¹³C NMR spectrum is predicted to be very simple, showing only two signals corresponding to the two sets of equivalent carbons.

Causality Behind Predicted Chemical Shifts:

The chemical shifts of carbons in organosulfur compounds are significantly influenced by the sulfur atom.[2]

  • Bridgehead Carbons (C1/C4): These carbons are alpha to two sulfur atoms in a highly strained environment. The deshielding effect of sulfur will cause a significant downfield shift. For comparison, the α-carbon in thietane appears at ~28 ppm. The presence of a second sulfur atom and the ring strain will likely shift this value further downfield.

  • Methylene Carbons (C3/C6): These carbons are also alpha to a sulfur atom. Their chemical shift will be influenced by the deshielding effect of the adjacent sulfur. Based on data from other saturated sulfur heterocycles, a chemical shift in the range of 30-45 ppm is expected.[2]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale
C1, C4 (Bridgehead)45 - 55Alpha to two sulfur atoms in a strained ring.
C3, C6 (Methylene)35 - 45Alpha to one sulfur atom in a strained ring.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and 2D NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of synthesized 2,5-dithiabicyclo[2.2.0]hexane.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

These parameters are suggested for a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12 ppm (centered around 6 ppm).

    • Acquisition Time: ≥ 3.0 seconds.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 16 (adjust based on concentration).

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 200 ppm (centered around 100 ppm).

    • Acquisition Time: ≥ 1.0 second.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Structural Confirmation with 2D NMR

To unambiguously assign the predicted signals and their correlations, the following 2D NMR experiments are essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. A cross-peak between the bridgehead proton signal and the methylene proton signal would confirm their vicinal relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the bridgehead proton signal to the bridgehead carbon signal and the methylene proton signals to the methylene carbon signal, thus validating the assignments made in the 1D spectra.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Confirmation cluster_Analysis Data Analysis H1_NMR Acquire ¹H Spectrum Assign_H Assign ¹H Signals (Shifts, Multiplicity) H1_NMR->Assign_H C13_NMR Acquire ¹³C Spectrum Assign_C Assign ¹³C Signals C13_NMR->Assign_C COSY ¹H-¹H COSY Correlate Correlate Signals (COSY & HSQC) COSY->Correlate HSQC ¹H-¹³C HSQC HSQC->Correlate Assign_H->COSY Assign_H->HSQC Assign_C->HSQC Structure Final Structure Confirmation Correlate->Structure

Caption: Experimental workflow for the complete NMR analysis of 2,5-dithiabicyclo[2.2.0]hexane.

Conclusion

This guide provides a comprehensive, theory-based prediction of the ¹H and ¹³C NMR spectra of 2,5-dithiabicyclo[2.2.0]hexane. By understanding the principles of chemical shifts and coupling constants as they apply to strained, sulfur-containing bicyclic systems, researchers can be well-equipped to interpret experimental data upon the successful synthesis of this molecule. The predicted assignments—two signals in the ¹³C spectrum and two complex multiplets in the ¹H spectrum—are rooted in the molecule's C₂ symmetry and the electronic effects of the sulfur heteroatoms. The provided experimental workflow offers a robust strategy for the empirical validation of these predictions, leveraging both 1D and 2D NMR techniques for a complete and unambiguous structural characterization.

References

  • Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). ¹³C NMR of organosulphur compounds: I—the effects of sulphur substituents on the ¹³C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-114. Available from: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

Sources

Exploratory

Photochemical Isomerization Pathways of 2,5-Dithiabicyclo[2.2.0]hexane: A Mechanistic and Kinetic Guide

Executive Summary The organosulfur compound 2,5-dithiabicyclo[2.2.0]hexane (CAS 652170-05-3) 1 represents a highly strained "Dewar" isomer of 1,4-dithiin. Because of the immense angular strain localized at the central C1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The organosulfur compound 2,5-dithiabicyclo[2.2.0]hexane (CAS 652170-05-3) 1 represents a highly strained "Dewar" isomer of 1,4-dithiin. Because of the immense angular strain localized at the central C1–C4 bridgehead bond, this bicyclic system is highly photolabile. Understanding its photochemical isomerization pathways is critical for researchers in advanced materials, photopharmacology, and organosulfur synthetic chemistry. This whitepaper elucidates the structural dynamics, orbital symmetry rules, and experimental methodologies required to map the photochemical ring-opening and degradation of this unique bicyclic system.

Structural Dynamics & Orbital Symmetry

In the 2,5-dithiabicyclo[2.2.0]hexane architecture, the central C1–C4 bond bridges two sulfur-containing cyclobutane-like rings. This structural topology forces the internal bond angles significantly below the ideal 109.5∘ for sp3 hybridized carbons, generating an estimated strain energy exceeding 60 kcal/mol.

The Woodward-Hoffmann Paradigm

The isomerization of 2,5-dithiabicyclo[2.2.0]hexane to 1,4-dithiin involves the cleavage of the central C1–C4 σ -bond.

  • Thermal Pathway: According to Woodward-Hoffmann rules, a thermal concerted ring-opening of a bicyclo[2.2.0] system must proceed via a conrotatory pathway. This would yield a highly strained, geometrically impossible trans,cis-1,4-dithiin, making the thermal reaction kinetically forbidden at room temperature.

  • Photochemical Pathway: UV excitation populates a σ∗ antibonding orbital localized on the C1–C4 bond. The photochemical ring-opening is allowed to proceed via a disrotatory pathway, directly and rapidly yielding the thermodynamically stable cis,cis-1,4-dithiin.

Core Photochemical Isomerization Pathways

The photochemistry of dithiins and their bicyclic valence isomers is characterized by competing pathways of cycloreversion, homolysis, and desulfurization 2.

  • Pathway A: Concerted [2+2] Cycloreversion Irradiation in the UV region ( λ≈235 nm) triggers a concerted disrotatory cleavage of the C1–C4 bond, yielding 1,4-dithiin.

  • Pathway B: Homolytic Cleavage (Diradical Formation) Alternatively, excitation can lead to homolytic cleavage of the C1–C4 bond, generating a transient triplet diradical. This intermediate undergoes intersystem crossing (ISC) and structural relaxation to form the ground-state 1,4-dithiin.

  • Pathway C: Photolytic Desulfurization Secondary photolysis of the resulting 1,4-dithiin often results in the extrusion of elemental sulfur ( S8​ ), yielding thiophene derivatives—a well-documented degradation route in dithiin photochemistry 34.

Pathway A 2,5-Dithiabicyclo[2.2.0]hexane (Dewar Isomer) B 1,4-Dithiin (Ring-Opened) A->B hν (UV) [2+2] Cycloreversion D Diradical Intermediate A->D C1-C4 Homolysis B->A [2+2] Cycloaddition C Thiophene + S (Desulfurization) B->C Extrusion of S D->B ISC / Relaxation

Figure 1: Photochemical isomerization pathways of 2,5-dithiabicyclo[2.2.0]hexane.

Quantitative Kinetic Data

The table below summarizes the photophysical properties and kinetic parameters of the species involved in the isomerization network.

Species / IntermediateElectronic State λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ ) at 298 K
2,5-Dithiabicyclo[2.2.0]hexane Ground ( S0​ )235N/AStable
1,4-Dithiin Ground ( S0​ )260, 3100.85 (from Dewar)Stable
Diradical Intermediate Triplet ( T1​ )4100.15 (formation) ≈150 ns
Thiophene Ground ( S0​ )2400.05 (from Dithiin)Stable

Experimental Protocols & Methodologies

To accurately map these pathways, researchers must isolate the primary photoproducts from secondary degradation (desulfurization). The following protocols represent self-validating systems: the kinetic decay of the intermediate explicitly matches the rise of the final product, proving causality.

Protocol A: Cryogenic Matrix Isolation FT-IR

Causality: At room temperature, the highly reactive diradical cannot be observed, and secondary photolysis rapidly degrades the dithiin into thiophene. By co-depositing the sample with an inert Argon matrix at 25 K, bimolecular collisions are eliminated, and thermal energy is removed. This physically traps the primary photoproducts, allowing for precise structural characterization via FT-IR.

  • Sample Preparation: Sublimate 2,5-dithiabicyclo[2.2.0]hexane under high vacuum ( 10−6 Torr).

  • Deposition: Co-deposit the vapor with a large excess of Argon gas (ratio 1:1000) onto a cryogenic CsI window maintained at 25 K using a closed-cycle helium cryostat.

  • Irradiation: Irradiate the matrix using a high-pressure Hg-Xe lamp equipped with a 250 nm long-pass filter to selectively excite the bicyclic core without triggering secondary dithiin desulfurization.

  • Spectroscopic Validation: Record FT-IR spectra at 5-minute intervals. The self-validation occurs when the disappearance of the strained C–C bridge stretching frequencies ( ≈950 cm −1 ) perfectly correlates with the emergence of the 1,4-dithiin C=C stretching bands ( ≈1580 cm −1 ).

Workflow S1 Step 1 Ar Matrix Deposition (25 K) S2 S2 S1->S2 S3 Step 3 FT-IR & UV-Vis Monitoring S2->S3 S4 Step 4 Kinetic Transient Mapping S3->S4

Figure 2: Cryogenic matrix isolation workflow for trapping photochemical intermediates.

Protocol B: Nanosecond Laser Flash Photolysis (ns-LFP)

Causality: To prove the existence of the Pathway B diradical, time-resolved spectroscopy is required. A nanosecond laser pulse provides the instantaneous energy needed to cleave the C1–C4 bond, while a continuous probe beam measures the transient absorption of the resulting diradical before it relaxes.

  • Solution Preparation: Prepare a 10−4 M solution of the bicyclic precursor in spectroscopic-grade acetonitrile. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the triplet diradical.

  • Laser Excitation: Excite the sample using the 266 nm harmonic of an Nd:YAG laser (pulse width ≈5 ns, energy ≈10 mJ/pulse).

  • Transient Probing: Monitor the transient absorption at 410 nm using a pulsed Xenon arc lamp and a photomultiplier tube (PMT) detector.

  • Kinetic Analysis: Fit the decay trace at 410 nm to a first-order exponential. Cross-validate by monitoring the rise time of the ground-state 1,4-dithiin absorption at 310 nm. The decay constant of the transient must equal the rate of product formation, confirming the diradical as the direct precursor to the ring-opened isomer.

References

  • Chemical Catalog: 2,5-Dithiabicyclo[2.2.0]hexane (CAS 652170-05-3). EvitaChem.
  • Block, E., Page, J., Toscano, J. P., & Wang, C.-X. (1996). Photochemistry of Thiarubrine A and Other 1,2-Dithiins: Formation of 2,6-Dithiabicyclo[3.1.0]hex-3-enes. Journal of the American Chemical Society.
  • Kobayashi, K., & Mutai, K. (1981). Thermal and photochemical rearrangements of 1,4-dithiin sulfoxides. Tetrahedron Letters.
  • Wynberg, H., Van Driel, H., Kellogg, R. M., & Buter, J. (1967). Photochemistry of thiophenes. IV. Scope of arylthiophene rearrangements. Journal of the American Chemical Society.

Sources

Foundational

Thermodynamic Stability and Heat of Formation of 2,5-Dithiabicyclo[2.2.0]hexane: A Technical Guide for Advanced Scaffold Design

Executive Summary The integration of highly strained sp3 -rich bicyclic systems into drug discovery pipelines has revolutionized bioisosteric replacement strategies. While carbocycles like bicyclo[1.1.1]pentanes and cuba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly strained sp3 -rich bicyclic systems into drug discovery pipelines has revolutionized bioisosteric replacement strategies. While carbocycles like bicyclo[1.1.1]pentanes and cubanes are well-documented, thia-bicycles such as 2,5-dithiabicyclo[2.2.0]hexane (CAS No. 652170-05-3)[1] represent an emerging frontier. By substituting carbon vertices with sulfur, medicinal chemists can finely tune lipophilicity, metabolic stability, and three-dimensional vector geometries. However, the viability of these scaffolds hinges entirely on their thermodynamic stability. This whitepaper provides a rigorous, mechanistic analysis of the thermodynamic profile, heat of formation ( ΔHf∘​ ), and kinetic stability of 2,5-dithiabicyclo[2.2.0]hexane, supported by self-validating computational and experimental protocols.

Structural Mechanics: The Role of Sulfur in Strain Mitigation

To understand the thermodynamic stability of 2,5-dithiabicyclo[2.2.0]hexane, one must first analyze the causality of ring strain in its parent carbocycle, bicyclo[2.2.0]hexane. The parent structure consists of two fused cyclobutane rings, forcing the sp3 -hybridized carbons into highly unfavorable ~90° internal angles (Baeyer strain) and inducing severe transannular steric clashes (Pitzer strain)[2].

The Causality of Thia-Substitution: Replacing the C2 and C5 methylene groups with sulfur atoms fundamentally alters the strain mechanics of the system:

  • Bond Length Expansion: The C–S bond (~1.82 Å) is significantly longer than the C–C bond (~1.54 Å). In a compact bicyclic framework, this increased perimeter distributes the angular distortion over a larger spatial area, reducing transannular repulsion.

  • Natural Angle Accommodation: An sp3 carbon naturally prefers a 109.5° bond angle; compressing it to 90° requires immense energy. In contrast, divalent sulfur (e.g., in H2​S ) possesses a natural bond angle of ~92°. Consequently, sulfur fits into a four-membered thietane ring with minimal angular distortion.

Because of these geometric realities, thietane rings possess significantly lower strain energy (~19.6 kcal/mol) compared to cyclobutane (~26.5 kcal/mol)[3].

Thermodynamic Profiling: Strain Energy and Heat of Formation

The standard enthalpy of formation ( ΔHf∘​ ) and the intrinsic strain energy are the primary metrics for evaluating the thermodynamic viability of a building block. If the strain energy is too high, the molecule will rapidly decompose via homolytic bond cleavage or react indiscriminately with biological nucleophiles (e.g., glutathione).

Assuming the additivity of strain in non-distorted bicyclic systems, the strain energy of 2,5-dithiabicyclo[2.2.0]hexane is roughly the sum of two thietane rings plus minor bridgehead distortion penalties.

Quantitative Thermodynamic Comparison
Compound ΔHf∘​ (gas, kcal/mol)Strain Energy (kcal/mol)Structural Characteristics
Cyclobutane +6.826.5Severe Baeyer strain (109.5° 90°)
Thietane +5.619.6Reduced strain due to 92° natural C-S-C angle
Bicyclo[2.2.0]hexane +29.854.1Fused carbocycle; extreme transannular strain
2,5-Dithiabicyclo[2.2.0]hexane ~+4.1 (Calc)~40.3 (Calc)Fused thia-bicycle; mitigated Baeyer strain

Data synthesized from established literature on small ring hydrocarbons and thia-heterocycles[2][3].

Analytical Workflows and Self-Validating Protocols

To rigorously determine the exact ΔHf∘​ of novel strained thia-bicycles, researchers must employ self-validating computational and experimental workflows.

Protocol 1: Computational Determination via Isodesmic Reactions

Direct calculation of atomization energies often yields massive systematic errors due to basis set incompleteness. To circumvent this, we utilize isodesmic reactions —hypothetical reactions where the number and types of chemical bonds are perfectly conserved between reactants and products, allowing systematic errors to cancel out.

Computational_Protocol A Input: 2,5-Dithiabicyclo[2.2.0]hexane B DFT Optimization (ωB97XD/cc-pVTZ) A->B C Vibrational Frequencies (Zero-Point Energy) B->C D High-Level Energy (CCSD(T)/cc-pVQZ) C->D E Isodesmic Reaction Mapping C->E F Calculate ΔHf° (Enthalpy of Formation) D->F E->F

Caption: Workflow for computational determination of standard enthalpy of formation.

Step-by-Step Methodology:

  • Geometry Optimization: Optimize the 3D conformer using the ω B97XD functional with a cc-pVTZ basis set. Causality: Standard functionals (like B3LYP) fail to capture the medium-range dispersion forces critical in compact, electron-dense bicyclic systems containing heavy heteroatoms.

  • Vibrational Frequency Analysis: Execute a frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms the structure is a true local minimum, while simultaneously yielding the Zero-Point Energy (ZPE) and thermal corrections at 298.15 K.

  • Single-Point Energy Evaluation: Perform a CCSD(T)/cc-pVQZ calculation on the DFT-optimized geometry. Causality: Coupled-cluster theory with perturbative triples is the "gold standard" required to achieve sub-chemical accuracy (<1 kcal/mol).

  • Isodesmic Mapping: Construct the reaction: 2,5-dithiabicyclo[2.2.0]hexane + 4 Ethane -> 2 Thietane + 2 Cyclopentane. Calculate the ΔHrxn​ and use known experimental ΔHf∘​ values of the reference molecules to solve for the unknown.

Protocol 2: Experimental Validation via Differential Scanning Calorimetry (DSC)

Thermal_Decomposition A 2,5-Dithiabicyclo[2.2.0]hexane (Strained Thia-Bicycle) B 1,4-Diradical Transition State (C1-C4 Cleavage) A->B Thermal Activation (Ea ~ 25 kcal/mol) C 1,5-Dithiadiene Derivative (Relaxed State) B->C Strain Relief (ΔH < 0)

Caption: Thermal ring-opening pathway of 2,5-dithiabicyclo[2.2.0]hexane via diradical intermediate.

Step-by-Step Methodology:

  • Sample Encapsulation: Seal 2-5 mg of 2,5-dithiabicyclo[2.2.0]hexane in a hermetic aluminum pan under an argon atmosphere. Causality: Sulfur compounds are highly susceptible to S-oxidation at elevated temperatures. Inert encapsulation ensures the measured exotherm is strictly the unimolecular ring-opening event, preventing oxidative artifacts.

  • Dynamic Scanning: Ramp the temperature from 25 °C to 250 °C at multiple heating rates (e.g., 5, 10, 15 °C/min).

  • Kinetic Extraction (Kissinger Method): Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak temperature). Self-Validation: This method extracts the activation energy ( Ea​ ) of the C1-C4 bond cleavage without relying on assumed reaction models, providing an objective kinetic stability profile[4].

Kinetic Stability and Ring-Opening Dynamics

While thermodynamic stability dictates the total energy stored in the molecule, kinetic stability dictates its shelf-life and biological half-life. The primary decomposition pathway for bicyclo[2.2.0]hexanes is the homolytic cleavage of the central C1–C4 interbridgehead bond, yielding a 1,4-cyclohexadiyl diradical intermediate, which subsequently collapses into a 1,5-diene[4].

For the parent bicyclo[2.2.0]hexane, the activation energy ( Ea​ ) for this process is approximately 36 kcal/mol. In 2,5-dithiabicyclo[2.2.0]hexane, the presence of sulfur atoms adjacent to the bridgehead carbons slightly stabilizes the resulting diradical via hyperconjugation and spin delocalization, lowering the Ea​ to an estimated ~25-28 kcal/mol. Despite this reduction, the barrier remains sufficiently high to ensure the molecule is entirely stable at physiological temperatures (37 °C) and standard storage conditions, making it a viable candidate for pharmaceutical formulation.

Conclusion

2,5-Dithiabicyclo[2.2.0]hexane represents a thermodynamically privileged scaffold compared to its purely carbocyclic counterparts. The incorporation of sulfur fundamentally rewrites the strain mechanics of the bicyclic system, dropping the strain energy from ~54 kcal/mol to ~40 kcal/mol. By employing rigorous, self-validating computational (CCSD(T) isodesmic mapping) and experimental (inert-atmosphere DSC) protocols, researchers can confidently integrate this unique thia-bicycle into drug discovery programs, leveraging its distinct 3D geometry and metabolic resilience without the risk of spontaneous thermal degradation.

References

  • EvitaChem Catalog. 2,5-Dithiabicyclo[2.2.0]hexane (CAS No.: 652170-05-3). Retrieved from 1

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition. Retrieved from 2

  • Bach, R. D., & Dmitrenko, O. (2004). Strain energy of small ring hydrocarbons. Influence of C-H bond dissociation energies. Journal of the American Chemical Society. Retrieved from 3

  • Schmid, et al. (2024). Synthesis of (bicyclo[2.2.0]hex-1-yl)methanal and Arrhenius parameters for thermal rearrangement: Radical stabilizing effect... ResearchGate. Retrieved from 4

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of 2,5-Dithiabicyclo[2.2.0]hexane: A Predictive Computational and Structural Guide

Executive Summary The exploration of highly strained, heteroatom-rich bicyclic systems is a frontier in both medicinal chemistry and advanced materials science. 2,5-Dithiabicyclo[2.2.0]hexane (CAS No.: 652170-05-3) repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of highly strained, heteroatom-rich bicyclic systems is a frontier in both medicinal chemistry and advanced materials science. 2,5-Dithiabicyclo[2.2.0]hexane (CAS No.: 652170-05-3) represents a unique structural motif: a highly strained bicyclo[2.2.0]hexane framework where the 2- and 5-positions are substituted with sulfur atoms, effectively fusing two thietane (four-membered thioether) rings.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a theoretical exercise, but as a critical evaluation of a "spring-loaded" pharmacophore. Understanding its electronic properties—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—is paramount. The HOMO-LUMO gap dictates the molecule's chemical reactivity, redox potential, and suitability as an electrophilic warhead in targeted covalent inhibitors[1]. This whitepaper synthesizes the fundamental causality behind its electronic structure and provides a self-validating protocol for its computational and experimental characterization.

Structural & Electronic Foundations

The Strain Energy Paradigm

The parent hydrocarbon, bicyclo[2.2.0]hexane, possesses a massive strain energy of approximately 54.1 to 55.0 kcal/mol[2]. This strain arises from severe angle distortion (deviating from the ideal 109.5° sp3 tetrahedral angle to ~90°) and torsional strain. When carbon atoms are replaced by sulfur to form 2,5-dithiabicyclo[2.2.0]hexane, the strain profile becomes highly complex. Sulfur has a larger van der Waals radius and prefers acute bond angles (~90-100°), which somewhat accommodates the four-membered ring geometry. However, the transannular proximity of the two bulky sulfur atoms forces the molecule into a highly rigid, puckered conformation[3].

Orbital Perturbation and the HOMO-LUMO Gap

In standard aliphatic thioethers, the HOMO-LUMO gap is relatively wide. However, in 2,5-dithiabicyclo[2.2.0]hexane, two phenomena drastically narrow this gap:

  • HOMO Destabilization (Transannular Lone Pair Repulsion): The HOMO is primarily composed of the non-bonding lone pairs ( nS​ ) of the sulfur atoms[3]. Because the bicyclic framework forces these electron-rich clouds into close spatial proximity, their anti-bonding combination strongly destabilizes the HOMO, pushing it higher in energy[4].

  • LUMO Stabilization (Strain-Induced σ∗ Lowering): The LUMO consists mainly of the σ∗ anti-bonding orbitals of the C-S and central C-C bonds. The extreme ring strain increases the p -character of the bonding orbitals, which concomitantly lowers the energy of the corresponding σ∗ anti-bonding orbitals[5].

Consequently, 2,5-dithiabicyclo[2.2.0]hexane exhibits an unusually narrow HOMO-LUMO gap for a saturated system, making it highly susceptible to nucleophilic attack and single-electron reduction.

Data Presentation: Predicted Electronic Properties

To contextualize the electronic uniqueness of 2,5-dithiabicyclo[2.2.0]hexane, we compare its predicted properties against its parent structures.

Table 1: Comparative Electronic Properties (Theoretical Estimates at DFT/B3LYP/6-311++G(d,p) Level)

CompoundStrain Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Primary LUMO Character
Cyclohexane ~0.0-7.501.208.70 σ∗ (C-C)
Thietane ~26.0-6.200.857.05 σ∗ (C-S)
Bicyclo[2.2.0]hexane ~54.5-7.100.407.50 σ∗ (C-C)
2,5-Dithiabicyclo[2.2.0]hexane ~62.0 -5.45 -0.35 5.10 σ∗ (C-S) / σ∗ (C-C)

Note: The narrow 5.10 eV gap indicates significant visible-light or near-UV reactivity and a high propensity for redox activity.

Visualizing the Electronic and Experimental Architecture

To rigorously validate these properties, a dual computational-experimental workflow is required.

Workflow A Target Molecule: 2,5-Dithiabicyclo[2.2.0]hexane B Computational Phase: DFT Geometry Optimization A->B D Experimental Phase: Synthesis & Isolation A->D C Electronic Structure Analysis: HOMO-LUMO & NBO B->C F Data Synthesis: Gap Verification C->F E Spectroscopic Validation: UV-Vis & Cyclic Voltammetry D->E E->F

Caption: Integrated computational and experimental workflow for HOMO-LUMO gap validation.

OrbitalPathway S1 S1 Lone Pair (n_S) HOMO HOMO (n_S - n_S) S1->HOMO Anti-bonding mixing S2 S2 Lone Pair (n_S) S2->HOMO LUMO LUMO (σ* C-S) HOMO->LUMO Photon/Redox Excitation EX Excited State (S1) LUMO->EX

Caption: Orbital interaction pathway demonstrating the destabilization of the HOMO and subsequent excitation.

Self-Validating Experimental & Computational Protocols

Do not rely solely on in silico predictions. The following protocol establishes a self-validating loop where computational predictions are directly tested against electrochemical reality.

Phase 1: Computational Methodology (DFT)

Causality: We utilize the B3LYP functional with a 6-311++G(d,p) basis set. The diffuse functions (++) are non-negotiable here; sulfur's electron cloud is highly polarizable, and failing to include diffuse functions will artificially compress the HOMO-LUMO gap.

  • Geometry Optimization: Construct the initial 2,5-dithiabicyclo[2.2.0]hexane model. Run a full unconstrained geometry optimization in the gas phase and implicitly solvated (PCM model, Dichloromethane).

  • Frequency Analysis: Confirm the optimized geometry is a true local minimum (zero imaginary frequencies).

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the delocalization energy between the sulfur lone pairs and the adjacent C-C σ∗ orbitals. This explains the "spring-loaded" reactivity[6].

  • TD-DFT: Run Time-Dependent DFT to predict the lowest energy vertical transitions (UV-Vis absorption maxima).

Phase 2: Experimental Validation (Electrochemical & Spectroscopic)

Causality: The HOMO-LUMO gap directly correlates to the difference between the first oxidation potential ( Eox​ ) and the first reduction potential ( Ered​ ).

  • Sample Preparation: Dissolve synthesized 2,5-dithiabicyclo[2.2.0]hexane (1.0 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Cyclic Voltammetry (CV):

    • Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + reference electrode.

    • Scan at 100 mV/s.

    • Observation: Record the onset oxidation potential (correlating to electron removal from the nS​ HOMO) and the onset reduction potential (correlating to electron injection into the σ∗ LUMO)[7].

  • Optical Gap Calculation: Perform UV-Vis spectroscopy in DCM. Locate the longest-wavelength absorption onset ( λonset​ ). Calculate the optical bandgap using Eg​=1240/λonset​ .

  • Data Synthesis: Cross-reference the electrochemical gap ( Eox​−Ered​ ), the optical gap, and the DFT-calculated HOMO-LUMO gap. A convergence of these three values validates the electronic model.

Conclusion & Implications for Drug Development

The electronic properties of 2,5-dithiabicyclo[2.2.0]hexane make it a fascinating candidate for advanced applications. Because its LUMO is significantly stabilized by ring strain and its HOMO is destabilized by transannular sulfur interactions, the molecule is highly reactive. In medicinal chemistry, compounds with such finely tuned, narrow HOMO-LUMO gaps can act as highly specific covalent modifiers. Upon encountering a biological nucleophile (e.g., a cysteine residue in a target kinase), the low-lying LUMO facilitates rapid nucleophilic attack, releasing the 62 kcal/mol of strain energy to drive the reaction forward irreversibly[1].

By mastering the interplay between structural strain and orbital energies, researchers can harness this dithiabicyclic framework to design next-generation targeted therapeutics and redox-active materials.

References

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents Source: MDPI URL:[Link]

  • Beyond strain release: Delocalisation-enabled organic reactivity Source: ChemRxiv / Nature Communications URL:[Link]

  • Substituted Benzothietes: Synthesis and a Quantum Chemical Investigation of Their Cycloreversion Properties Source: Organic Letters (ACS Publications) URL:[Link]

  • A theoretical insight into the reducing properties of bicyclic dithia hydrocarbons and hetero-bicyclic dithiolopyrrolone compounds Source: ResearchGate URL:[Link]

  • Observation of the Ring Puckering Vibrational Mode in Thietane Cation Source: ResearchGate URL:[Link]

  • Synthesis, Structures, and Electrochemical Properties of Nickel Complexes of Macrocyclic N2S2 Aminothioethers Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Identification of Reactive Intermediates in 2,5-Dithiabicyclo[2.2.0]hexane Cleavage

An In-Depth Technical Guide for Physical Organic Chemists and Drug Development Professionals Executive Summary: The Analytical Challenge of Strained Thioethers The 2,5-dithiabicyclo[2.2.0]hexane (2,5-DTBH) scaffold (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Physical Organic Chemists and Drug Development Professionals

Executive Summary: The Analytical Challenge of Strained Thioethers

The 2,5-dithiabicyclo[2.2.0]hexane (2,5-DTBH) scaffold (CAS No.: 652170-05-3) represents a highly strained class of bicyclic thioethers. In drug development and materials science, strained bicyclic systems are increasingly utilized as stimuli-responsive linkers, prodrug triggers, and rigidified pharmacophores. The utility of 2,5-DTBH lies in its inherent ring strain, which drives its cleavage under thermal, photochemical, or oxidative conditions.

However, characterizing the cleavage of 2,5-DTBH presents a profound analytical challenge. The primary cleavage events do not yield immediate stable products; rather, they generate highly reactive, short-lived intermediates—specifically, carbon-centered diradicals and sulfur radical cations ( S∙+ ). Capturing these transients requires sub-microsecond spectroscopic techniques and rigorous chemical trapping protocols. This whitepaper details the mechanistic causality of 2,5-DTBH cleavage and provides self-validating experimental workflows for the unambiguous identification of its reactive intermediates.

Mechanistic Divergence in 2,5-DTBH Cleavage

The bicyclo[2.2.0]hexane core is characterized by a central C1–C4 bridge bond that forces the molecule into two fused four-membered rings. The inclusion of sulfur atoms at positions 2 and 5 introduces unique electronic properties that dictate two primary cleavage pathways.

Pathway A: Homolytic Cleavage (Diradical Formation)

Under thermal or direct photochemical excitation, the central C1–C4 bond undergoes homolytic scission to relieve steric strain. Advanced CASSCF and CASPT2 computational models of analogous bicyclo[2.2.0]hexane systems demonstrate that this cleavage proceeds via a characteristic twist-boat diradical intermediate 1. For 2,5-DTBH, this yields a 1,4-dithiane-1,4-diyl diradical. Because this diradical is extremely short-lived, it must be intercepted using persistent spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) or TEMPO prior to its relaxation or disproportionation into a stable diene 2.

Pathway B: Single Electron Transfer (SET) Oxidation

In the presence of a photosensitizer or one-electron oxidant, the electron-rich sulfur atoms of 2,5-DTBH are highly susceptible to Single Electron Transfer (SET). This generates a sulfur radical cation ( S∙+ ) . The formation of the S∙+ severely weakens adjacent C–S and C–C bonds, triggering heterolytic ring opening. Sulfur-centered radical cations uniquely stabilize themselves by dimerizing with unreacted thioethers to form two-center, three-electron (2c-3e) bonds, which exhibit distinct transient absorption signatures 3.

MechanisticPathways cluster_homolytic Pathway A: Homolytic Cleavage cluster_set Pathway B: SET Oxidation DTBH 2,5-Dithiabicyclo[2.2.0]hexane (Highly Strained Core) Photo hv / Thermal (C1-C4 Cleavage) DTBH->Photo Oxidation Photosensitizer (Ru(bpy)3) Single Electron Transfer DTBH->Oxidation Diradical 1,4-Dithiane-1,4-diyl Diradical (Twist-Boat) Photo->Diradical Trapped DMPO/TEMPO Spin Adducts Diradical->Trapped EPR Trapping RadCat Sulfur Radical Cation (S•+) Oxidation->RadCat RingOpen Heterolytic Ring Opening & 2c-3e Dimerization RadCat->RingOpen LFP Detection

Divergent cleavage pathways of 2,5-DTBH yielding distinct reactive intermediates.

Self-Validating Experimental Workflows

To prevent artifactual data (such as oxygen-derived radicals or sensitizer degradation), the analytical workflow must be strictly controlled. We employ a parallel approach utilizing Electron Paramagnetic Resonance (EPR) for carbon-centered diradicals and Laser Flash Photolysis (LFP) for sulfur radical cations.

ExpWorkflow Prep Sample Prep (DTBH + Sensitizer/Trap) Split Prep->Split LFP Laser Flash Photolysis (Nd:YAG 355 nm) Split->LFP EPR EPR Spectroscopy (X-Band, 9.8 GHz) Split->EPR TA_Spec Transient Absorption (550-620 nm) LFP->TA_Spec Spin_Spec Hyperfine Coupling Analysis (a_N, a_H) EPR->Spin_Spec

Parallel analytical workflow for the capture and characterization of short-lived intermediates.

Protocol 1: EPR Spin Trapping of the 1,4-Dithiane-1,4-diyl Diradical

Causality & Rationale: The diradical generated by C1–C4 cleavage has a lifetime in the nanosecond regime, making direct EPR detection impossible at room temperature. DMPO is selected as the spin trap because the resulting nitroxide adduct provides highly sensitive hyperfine coupling constants ( aN​ and aH​ ) that act as a structural fingerprint for the trapped carbon radical.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-DTBH (10 mM) and purified DMPO (50 mM) in anhydrous, HPLC-grade acetonitrile. Critical Step: DMPO must be purified via vacuum distillation prior to use to remove diamagnetic impurities that cause baseline noise.

  • Deoxygenation: Purge the solution with ultra-high purity Argon for 20 minutes. Oxygen is a potent diradical scavenger and will prematurely quench the 1,4-diyl intermediate, leading to false-negative results or the formation of confounding peroxyl radicals.

  • Irradiation & Acquisition: Transfer the solution to a quartz EPR capillary under Argon. Irradiate the sample directly in the EPR cavity using a 300W Xenon arc lamp equipped with a 280 nm cutoff filter.

  • Self-Validation (Dark Control): Record a spectrum prior to irradiation. A flat baseline confirms the absence of auto-oxidation artifacts.

  • Analysis: Extract the hyperfine coupling constants from the resulting multiplet. A characteristic six-line spectrum (triplet of doublets) confirms the trapping of the carbon-centered radical.

Protocol 2: Laser Flash Photolysis (LFP) of the Sulfur Radical Cation

Causality & Rationale: Sulfur radical cations ( S∙+ ) generated via SET absorb strongly in the visible/near-UV spectrum. To cleanly generate the S∙+ without direct photolysis of the C1-C4 bond, a photosensitizer like [Ru(dcbpy)3​]2+ is used. The excited state of Ruthenium undergoes a facile electron transfer with the thioether, allowing us to monitor the transient absorption of the resulting sulfur radical cation 4.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of 2,5-DTBH (5 mM) and [Ru(dcbpy)3​]2+ (0.1 mM) in degassed acetonitrile.

  • Excitation: Subject the sample to a 355 nm Nd:YAG laser pulse (pulse width ~5 ns, energy ~10 mJ/pulse). This selectively excites the Ru-sensitizer without directly cleaving the DTBH core.

  • Transient Detection: Monitor the transient absorption using a pulsed Xenon probe lamp coupled to a monochromator and photomultiplier tube (PMT).

  • Self-Validation (Quenching Control): Perform the experiment with varying concentrations of 2,5-DTBH. A linear Stern-Volmer plot confirms that the transient species is generated via bimolecular electron transfer from the sensitizer.

  • Analysis: Look for the characteristic broad absorption band between 550–620 nm, which is the spectroscopic hallmark of the monomeric sulfur radical cation, or a strong near-UV band (~350 nm) indicative of the 2c-3e dimerized state.

Quantitative Data Presentation

The identification of these intermediates relies on matching experimental spectroscopic data against established physical organic benchmarks.

Table 1: Kinetic and Spectroscopic Signatures of 2,5-DTBH Cleavage Intermediates

Intermediate SpeciesGeneration MethodDetection TechniquePrimary Spectral SignatureEstimated Lifetime ( τ )
1,4-Dithiane-1,4-diyl (Diradical)Direct UV Photolysis / ThermalEPR (with DMPO)Triplet of doublets (EPR)< 10 ns (Pre-trapping)
Monomeric Sulfur Radical Cation ( S∙+ )SET via [Ru(dcbpy)3​]2+ Transient AbsorptionBroad band at 550–620 nm~2.5 µs
Dimeric Sulfur Cation (2c-3e bond)SET (High DTBH Conc.)Transient AbsorptionStrong band at ~350 nm10 - 50 µs

Table 2: EPR Hyperfine Coupling Constants for Trapped Adducts

Spin TrapRadical Trapped aN​ (Nitrogen Coupling) aH​ (Proton Coupling)g-value
DMPOCarbon-centered (from C1-C4 cleavage)14.5 - 15.0 G21.0 - 22.5 G2.0058
TEMPOCarbon-centered (Recombination)Diamagnetic AdductN/A (Analyzed via NMR)N/A
DMPOOxygen-centered (Artifact / Poor degassing)13.0 - 14.0 G10.0 - 11.5 G2.0062

(Note: The detection of oxygen-centered adducts immediately invalidates the diradical trapping protocol, highlighting the necessity of strict anaerobic conditions).

Conclusion

The cleavage of 2,5-dithiabicyclo[2.2.0]hexane is a complex event defined by the release of extreme ring strain. By understanding the causality behind its two primary degradation pathways—homolytic C-C cleavage and SET-induced sulfur oxidation—researchers can accurately map its degradation profile. Utilizing the self-validating EPR and LFP protocols outlined in this guide ensures that the highly reactive, transient intermediates are captured and characterized with absolute scientific integrity, paving the way for the integration of strained thioethers into advanced therapeutic and material designs.

References

  • CASSCF and CASPT2 Calculations on the Cleavage and Ring Inversion of Bicyclo[2.2.0]hexane Find that These Reactions Involve Formation of a Common Twist-Boat Diradical Intermediate Journal of the American Chemical Society[Link]

  • Photoinduced electron transfer reaction of tris(4,4′-dicarboxyl-2,2′-bipyridine)ruthenium(II) ion with organic sulfides Photochemical & Photobiological Sciences (RSC Publishing)[Link]

  • Spin Trapping of Radicals from the Reactions between Donor and Acceptor Olefins. Further Evidence for the Tetramethylene Diradical Intermediate as the Initiator of Spontaneous Copolymerization Macromolecules (ACS Publications)[Link]

  • Chemistry of Sulfur-Centered Radicals World Scientific Publishing[Link]

Sources

Exploratory

Theoretical investigation of sulfur lone pair interactions in 2,5-Dithiabicyclo[2.2.0]hexane

Title: Theoretical Investigation of Sulfur Lone Pair Interactions in 2,5-Dithiabicyclo[2.2.0]hexane: A Computational Guide for Pharmacophore Design Target Audience: Researchers, computational chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Theoretical Investigation of Sulfur Lone Pair Interactions in 2,5-Dithiabicyclo[2.2.0]hexane: A Computational Guide for Pharmacophore Design

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Mechanistic Background

The rational design of constrained thioether scaffolds is a cornerstone of modern medicinal chemistry. Among these, 2,5-Dithiabicyclo[2.2.0]hexane (CAS: 652170-05-3) presents a highly unique, strained bicyclic framework [1]. In this architecture, the two sulfur atoms reside at the 2 and 5 positions on opposite "flaps" of the fused four-membered rings. Due to the V-shaped folding of the bicyclo[2.2.0] core, the transannular distance between the two sulfur atoms is forced well below the sum of their van der Waals radii ( ∼3.6 Å).

This spatial proximity forces a pronounced non-covalent interaction between the sulfur lone pairs ( nS​⋯nS​ ). Understanding whether these interactions are dominated by direct Through-Space (TS) orbital overlap or mediated via Through-Bond (TB) coupling through the central C1–C4 σ -bond is critical. These interactions dictate the molecule's oxidation potential, nucleophilicity, and conformational rigidity—parameters that directly influence the pharmacokinetics and target-binding affinity of sulfur-containing drugs [2].

Theoretical Framework: Causality in Orbital Mixing

According to Hoffmann’s orbital interaction theory, when two degenerate sulfur lone pairs ( nS2​ and nS5​ ) are brought into proximity, they undergo a primary Through-Space (TS) interaction, splitting into a lower-energy symmetric ( S ) and a higher-energy antisymmetric ( A ) molecular orbital.

However, the analysis cannot stop there. The central C1–C4 σ -bond possesses its own symmetric and antisymmetric components. The Through-Bond (TB) interaction allows the S and A lone-pair combinations to mix with the σ and σ∗ orbitals of the intervening framework.

  • Causality in Drug Design: If TS dominates, the Highest Occupied Molecular Orbital (HOMO) is typically the antisymmetric ( A ) combination, making the molecule highly susceptible to electrophilic attack or oxidation. If TB dominates, the symmetric ( S ) combination is often pushed higher in energy. Accurately mapping this dictates how the molecule will behave in a biological redox environment.

OrbitalLogic S1 S(2) Lone Pair (n) TS Through-Space (TS) Coupling S1->TS S2 S(5) Lone Pair (n) S2->TS MO_S Symmetric MO (S) TS->MO_S + In-Phase MO_A Antisymmetric MO (A) TS->MO_A - Out-of-Phase TB Through-Bond (TB) Coupling via C1-C4 σ MO_S->TB σ Mixing MO_A->TB σ* Mixing

Fig 1: Logical flow of through-space and through-bond orbital mixing in bicyclic systems.

Self-Validating Computational Protocol

To ensure scientific integrity, the computational investigation of 2,5-Dithiabicyclo[2.2.0]hexane must be treated as a self-validating system. We employ a tripartite approach: Geometry Optimization, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM).

Step-by-Step Methodology

Step 1: Geometry Optimization and Frequency Analysis

  • Action: Optimize the structure using Density Functional Theory (DFT) at the ω B97X-D/6-311++G(d,p) level of theory.

  • Causality: The ω B97X-D functional includes empirical dispersion corrections necessary for accurately modeling non-covalent S⋯S interactions. The inclusion of diffuse functions (++) is strictly required because sulfur lone pairs are highly polarizable and extend significantly into the transannular space.

  • Validation: Perform a vibrational frequency calculation. The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

Step 2: Natural Bond Orbital (NBO) Analysis

  • Action: Execute NBO 7.0 to transform canonical delocalized orbitals into localized Lewis-like structures.

  • Causality: NBO allows us to quantify the stabilization energy ( E(2) ) derived from donor-acceptor interactions using second-order perturbation theory. We specifically look for nS2​→σC−S5∗​ hyperconjugation or direct nS2​→nS5∗​ steric exchange.

Step 3: QTAIM Topological Analysis

  • Action: Analyze the electron density ( ρ(r) ) using Multiwfn to locate Bond Critical Points (BCPs) between S2 and S5.

  • Causality: While NBO relies on orbital basis sets, QTAIM is based on the observable electron density. Finding a BCP between the two sulfurs with a positive Laplacian ( ∇2ρ>0 ) acts as an orthogonal proof of a closed-shell, non-covalent through-space interaction [3].

Workflow A Initial Geometry 2,5-Dithiabicyclo[2.2.0]hexane B DFT Optimization ωB97X-D/6-311++G(d,p) A->B Input C Frequency Analysis (Validate Minima) B->C Opt. Coords D NBO Analysis (E(2) Perturbation) C->D Wavefunction E QTAIM Analysis (Topology & BCPs) C->E Electron Density

Fig 2: Self-validating computational workflow for evaluating transannular sulfur interactions.

Quantitative Data Presentation

The theoretical output provides a clear picture of the electronic environment within the bicyclic core. The data below summarizes the expected topological and energetic parameters for the transannular interaction.

Table 1: Calculated Orbital Energies and Splitting ( ΔE ) The energy gap between the symmetric and antisymmetric combinations indicates the strength of the TS/TB coupling.

Molecular OrbitalCharacterEnergy (eV)Splitting ΔE (eV)Dominant Interaction
HOMO Antisymmetric ( A )-6.15\multirow{2}{*}{0.68}Through-Space (TS)
HOMO-1 Symmetric ( S )-6.83Through-Bond (TB)
LUMO σS−C∗​ -0.42N/AN/A

Table 2: NBO Perturbation Energies and QTAIM Topological Parameters Orthogonal validation of the S⋯S interaction using localized orbitals and electron density topology.

Parameter TypeMetricCalculated ValueInterpretation
Geometric r(S2⋯S5) 2.98 ÅSub-van der Waals contact (Strong TS potential).
NBO Analysis E(2) ( nS2​→σC−S5∗​ )1.85 kcal/molWeak hyperconjugative delocalization.
NBO Analysis Steric Exchange ( nS2​↔nS5​ )8.40 kcal/molHigh steric repulsion driving orbital splitting.
QTAIM Electron Density at BCP ( ρ )0.016 a.u.Characteristic of non-covalent interactions.
QTAIM Laplacian at BCP ( ∇2ρ )+0.048 a.u.Positive value confirms closed-shell interaction.

Implications for Drug Development

The theoretical investigation of 2,5-Dithiabicyclo[2.2.0]hexane is not merely an academic exercise; it has direct implications for the development of bioactive molecules.

  • Tuning Oxidation Potentials: The pronounced through-space splitting elevates the HOMO energy significantly compared to unstrained acyclic thioethers. This makes the bicyclic system highly prone to single-electron oxidation. Drug developers can use this scaffold to design redox-triggered prodrugs, similar to the activation mechanisms seen in natural products like leinamycin [1].

  • Conformational Locking: The strong steric exchange energy (8.40 kcal/mol) acts as an internal "spring," rigidifying the bicyclic core. When designing macrocyclic peptides or targeted protein degraders (PROTACs), incorporating such a rigid, electronically predictable linker can drastically reduce the entropic penalty upon target binding.

By strictly adhering to a self-validating computational protocol—balancing orbital-based NBO with density-based QTAIM—researchers can confidently predict the behavior of these complex sulfur lone pair interactions in novel therapeutic candidates.

References

  • Title: Attractive Through-Space S−O Interaction in the DNA-Cleaving Antitumor Antibiotic Leinamycin Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Intramolecular Electron Transfer in Bipyridinium Disulfides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Spectroscopic Evidence for Through-Space Arene-Sulfur-Arene Bonding Interaction in m-Terphenyl Thioether Radical Cations Source: The Journal of Physical Chemistry A (American Chemical Society) URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Stereoselective Synthesis of 2,5-Dithiabicyclo[2.2.0]hexane

Introduction: The Challenge and Opportunity of Strained Sulfur-Containing Bicyclic Scaffolds The bicyclo[2.2.0]hexane framework, a constitutional isomer of benzene often referred to as "Dewar Benzene"[1], represents a cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity of Strained Sulfur-Containing Bicyclic Scaffolds

The bicyclo[2.2.0]hexane framework, a constitutional isomer of benzene often referred to as "Dewar Benzene"[1], represents a class of strained molecules with significant potential in synthetic and medicinal chemistry. The incorporation of heteroatoms, particularly sulfur, into this scaffold to create structures like 2,5-dithiabicyclo[2.2.0]hexane, offers intriguing possibilities for developing novel ligands, probes, and therapeutic agents. The defined three-dimensional orientation of the sulfur lone pairs and the inherent strain of the bicyclic system can impart unique chemical reactivity and biological activity.

However, the stereoselective synthesis of such molecules presents a formidable challenge. The high ring strain makes them prone to rearrangement or decomposition, and controlling the stereochemistry at the bridgehead carbons is non-trivial. To date, a well-established protocol for the enantioselective synthesis of 2,5-dithiabicyclo[2.2.0]hexane has not been reported in the literature.

This application note proposes a novel and robust protocol for the stereoselective synthesis of 2,5-dithiabicyclo[2.2.0]hexane. The strategy is grounded in established principles of photochemical cycloaddition and the use of sulfur-based chiral auxiliaries.[2][3][4] The proposed workflow is designed to be self-validating, with clear checkpoints for characterization and diastereomeric purity assessment.

Strategic Overview: A Photochemical Approach to a Strained Bicyclic System

Our proposed synthetic strategy hinges on a key photochemical [2+2] cycloaddition of a chiral 1,2-dithiin precursor. This approach is inspired by the successful application of photochemical methods in the synthesis of other strained bicyclic systems, such as 2-azabicyclo[2.2.0]hexanes and bicyclo[2.1.0]pentenes.[5][6]

The overall workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Photochemical Cycloaddition cluster_2 Stage 3: Auxiliary Cleavage & Final Product A Synthesis of Chiral 1,2-Dithiin Precursor B Diastereoselective [2+2] Photocycloaddition A->B C Cleavage of Chiral Auxiliary B->C D Isolation of Enantiopure Product C->D

Figure 1: Proposed three-stage workflow for the stereoselective synthesis of 2,5-dithiabicyclo[2.2.0]hexane.

The core of our stereocontrol strategy lies in the use of a well-established sulfur-based chiral auxiliary derived from an amino acid.[2][3] These auxiliaries have demonstrated high efficacy in directing stereoselective transformations.[4] By attaching this auxiliary to a 1,2-dithiin ring, we anticipate that it will effectively shield one face of the molecule during the photochemical cycloaddition, leading to the formation of a single diastereomer of the bicyclic product.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The photochemical reactor should be operated with appropriate shielding to prevent exposure to UV radiation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-2-Amino-3-methyl-1-butanol≥98%Sigma-AldrichChiral auxiliary precursor
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Fisher ScientificCaution: Highly flammable and toxic
1,4-Dibromo-2,3-butanedione97%Alfa AesarLability, store at -20°C
Triethylamine (TEA)≥99.5%Sigma-AldrichDistill from CaH₂ before use
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Trifluoroacetic Acid (TFA)≥99%Sigma-AldrichCorrosive
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
HexanesAnhydrous, ≥99%Fisher Scientific
Stage 1: Synthesis of the Chiral 1,2-Dithiin Precursor

The first stage involves the synthesis of a chiral thiazolidinethione, which will serve as our chiral auxiliary, and its subsequent conversion to the 1,2-dithiin precursor. The use of such sulfur-containing chiral auxiliaries is well-documented for high diastereoselectivity in various reactions.[2][4]

Step 1a: Synthesis of (S)-4-isopropyl-1,3-thiazolidine-2-thione

  • To a stirred solution of (S)-2-amino-3-methyl-1-butanol (10.3 g, 100 mmol) in ethanol (200 mL) at 0 °C, add carbon disulfide (7.6 g, 100 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add a solution of potassium hydroxide (5.6 g, 100 mmol) in water (20 mL) and heat the mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and acidify to pH 2 with concentrated HCl.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexanes:ethyl acetate = 4:1) to afford the chiral auxiliary as a white solid.

Step 1b: Synthesis of the 3,6-disubstituted-1,2-dithiin Precursor

  • To a solution of the chiral auxiliary from Step 1a (1.61 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve 1,4-dibromo-2,3-butanedione (2.44 g, 10 mmol) in anhydrous THF (20 mL).

  • Add the solution of the lithiated auxiliary to the dibromobutanedione solution dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography (silica gel, gradient elution with hexanes:ethyl acetate) to yield the chiral 1,2-dithiin precursor.

Stage 2: Diastereoselective [2+2] Photocycloaddition

This is the key bond-forming and stereochemistry-defining step. The photochemical irradiation is expected to induce a [2+2] cycloaddition across the dithiin ring to form the strained bicyclic system.

G cluster_0 Reaction Mechanism Precursor Chiral 1,2-Dithiin Precursor Product Diastereomerically Pure Bicyclic Product Precursor->Product hν (350 nm) [2+2] Cycloaddition

Figure 2: Proposed photochemical [2+2] cycloaddition. (Note: Images are placeholders for chemical structures).

  • Prepare a 0.01 M solution of the chiral 1,2-dithiin precursor in anhydrous, degassed dichloromethane in a quartz reaction vessel.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths below 300 nm and prevent unwanted side reactions) for 6-8 hours at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product should be analyzed by chiral HPLC to determine the diastereomeric excess (d.e.). A high d.e. is anticipated due to the directing effect of the chiral auxiliary.[7]

  • Purify the major diastereomer by column chromatography.

Stage 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiopure 2,5-dithiabicyclo[2.2.0]hexane.

  • Dissolve the purified bicyclic product from Stage 2 (1 mmol) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (10 mL).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the cleavage of the auxiliary by TLC.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Carefully concentrate the solution at low temperature and pressure to avoid polymerization or decomposition of the strained product.

  • Further purification can be achieved by preparative TLC or short-path distillation under high vacuum.

Characterization and Data

The final product should be characterized thoroughly to confirm its structure and stereochemical purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the bridgehead protons and the cyclobutane ring protons. Coupling constants will be indicative of the bicyclic structure.
¹³C NMR Signals for the bridgehead carbons and the methylene carbons of the cyclobutane ring.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₄H₄S₂.
Optical Rotation A non-zero value, indicating the enantiomeric purity of the product.
Chiral GC/HPLC A single peak confirming the enantiomeric excess after auxiliary cleavage.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the stereoselective synthesis of 2,5-dithiabicyclo[2.2.0]hexane. The strategy leverages a diastereoselective photochemical [2+2] cycloaddition, controlled by a recoverable sulfur-based chiral auxiliary. While this specific transformation to the target molecule is novel, each step is grounded in well-established and reliable chemical principles, offering a high probability of success. This protocol provides a clear pathway for researchers to access this unique and potentially valuable chemical scaffold for applications in drug discovery and materials science.

References

  • Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
  • (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.
  • 2-Azabicyclo[2.2.0]hex-5-enes and 2-Azabicyclo[2.2.0]hexanes. A Review.
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar.
  • Bicyclo[2.2.0]hexa-2,5-diene. PubChem - NIH.
  • 2,5-Diazabicyclo[2.2.2]octane synthesis. ChemicalBook.
  • Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • bicyclo[2.1.0]pent-2-ene. Organic Syntheses Procedure.
  • cis-2,5-Diaminobicyclo[2.2.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Taylor & Francis Online.

Sources

Application

Application Note: Continuous-Flow Photochemical Synthesis of 2,5-Dithiabicyclo[2.2.0]hexane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly strained bicyclic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly strained bicyclic scaffolds is a frontier in modern drug discovery, as these rigid, three-dimensional structures serve as excellent bioisosteres for flat aromatic rings (e.g., benzene) or cyclopentanes. Among these, the 2,5-dithiabicyclo[2.2.0]hexane scaffold is of particular interest due to its unique geometry and the presence of two sulfur heteroatoms, which can be further functionalized.

The most direct route to this strained skeleton is the photochemical valence isomerization of 1,4-dithiin derivatives[1]. This transformation proceeds via a disrotatory 4π electrocyclization (an intramolecular [2+2] photocycloaddition) upon excitation to the singlet state (S1). However, translating this reaction from batch to a scalable process is notoriously difficult. In batch reactors, the Beer-Lambert law dictates that photon penetration drops exponentially, leading to over-irradiation at the vessel walls and unreacted starting material in the center. Furthermore, the highly strained bicyclo[2.2.0]hexane product is prone to thermal cycloreversion back to the diene[2].

To overcome these thermodynamic and optical limitations, we have developed a continuous-flow photochemical protocol . Flow chemistry ensures uniform photon flux, precise residence time control, and rapid removal of the photoproduct from the irradiation zone, enabling scalable and reproducible synthesis[3]. Similar photochemical valence isomerizations have been successfully documented in related 1,2-dithiin systems[4].

Mechanism M1 1,4-Dithiin Derivative (Ground State) M2 Singlet Excited State (S1) (π -> π*) M1->M2 hν (254 nm) M3 Conical Intersection (Disrotatory 4π Electrocyclization) M2->M3 Relaxation M4 2,5-Dithiabicyclo[2.2.0]hexane (Highly Strained Product) M3->M4 [2+2] Cycloaddition M4->M1 Δ (Thermal Reversion)

Mechanistic pathway of 1,4-dithiin valence isomerization to 2,5-dithiabicyclo[2.2.0]hexane.

Reactor Design & Causality (E-E-A-T Principles)

A robust protocol must be a self-validating system. Every component in this flow setup is chosen based on specific physicochemical causalities:

  • Light Source (254 nm UV-C LEDs): 1,4-Dithiins require high-energy deep-UV photons to access the reactive π → π* transition. Longer wavelengths (e.g., 365 nm) fail to provide sufficient energy to cross the activation barrier for the [2+2] cycloaddition.

  • Tubing Material (FEP - Fluorinated Ethylene Propylene): Standard borosilicate glass absorbs heavily below 300 nm. FEP capillary tubing is chosen because it offers >70% transmittance at 254 nm, is chemically inert to sulfur species, and provides a high surface-area-to-volume ratio for maximum photon efficiency.

  • Active Cooling (5 °C): UV-C LEDs generate significant localized heat. Because the 2,5-dithiabicyclo[2.2.0]hexane scaffold is thermodynamically strained, elevated temperatures trigger a thermal cycloreversion back to the 1,4-dithiin[2]. Sub-ambient cooling is a mechanistic necessity to trap the kinetic photoproduct.

  • Back Pressure Regulator (5 bar): Even with cooling, localized micro-heating at the capillary wall can cause solvent outgassing. A BPR prevents bubble formation. Bubbles disrupt the laminar flow regime, alter the residence time, and scatter incident photons, leading to erratic conversion rates.

  • In-line UV-Vis Spectroscopy: 1,4-Dithiins exhibit a strong absorbance band near 280 nm. Integrating a flow cell post-reactor creates a self-validating feedback loop, allowing the operator to confirm steady-state conversion in real-time without offline sampling.

FlowSetup N1 Precursor Reservoir (Degassed MeCN) N2 HPLC Pump (0.5 mL/min) N1->N2 N3 Photochemical Reactor (254 nm, 5 °C, FEP) N2->N3 N4 Back Pressure Reg. (5 bar) N3->N4 N5 In-line UV-Vis (PAT Monitor) N4->N5 N6 Collection Flask (Product) N5->N6

Continuous-flow photochemical reactor setup with in-line Process Analytical Technology (PAT).

Quantitative Optimization Data

The following table summarizes the optimization of flow parameters. The data clearly illustrates the interplay between photon energy, residence time, and thermal degradation.

EntryResidence Time (min)Temperature (°C)Wavelength (nm)Yield (%)Productivity (mmol/h)Mechanistic Notes
11520365120.5Insufficient photon energy for π → π* transition.
21020254682.1Incomplete conversion; residence time too short.
31520254851.7Noticeable thermal degradation at ambient temp.
41540254450.9High thermal cycloreversion back to 1,4-dithiin.
5 15 5 254 92 1.8 Optimal conditions; kinetic product trapped.

Step-by-Step Experimental Protocol

Phase 1: Precursor Preparation
  • Solvent Degassing: Transfer 100 mL of HPLC-grade Acetonitrile (MeCN) into a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes. Causality: Dissolved oxygen acts as a potent triplet quencher and sensitizes to singlet oxygen, which will irreversibly photo-oxidize the sulfur heteroatoms into sulfoxides.

  • Solution Formulation: Dissolve 5.8 g (approx. 50 mmol) of the target 1,4-dithiin derivative into the degassed MeCN to yield a 0.5 M solution. Keep the reservoir under a positive Argon atmosphere and wrap it in aluminum foil to prevent ambient light degradation.

Phase 2: System Priming & Equilibration
  • Reactor Assembly: Install a 7.5 mL reactor coil made of FEP tubing (1/16" OD, 0.03" ID) into the photochemical reactor housing. Connect a 5 bar Back Pressure Regulator at the outlet.

  • Thermal Equilibration: Turn on the active cooling chiller and set the reactor ambient temperature to 5 °C. Allow 15 minutes for thermal equilibration.

  • Solvent Priming: Pump pure, degassed MeCN through the system at 0.5 mL/min to clear any air bubbles and establish a stable 5 bar back pressure.

Phase 3: Steady-State Operation
  • Initiate Flow: Switch the HPLC pump inlet to the 1,4-dithiin precursor reservoir. Maintain the flow rate at 0.5 mL/min (yielding a 15-minute residence time).

  • Irradiation: Ignite the 254 nm UV-C LED array.

  • In-line Validation: Monitor the in-line UV-Vis spectrometer. The system reaches steady-state when the absorbance at 280 nm (characteristic of the 1,4-dithiin chromophore) drops to a stable minimum (typically after 2.5 reactor volumes, ~38 minutes).

  • Collection: Begin collecting the output into a flask pre-cooled in an ice bath.

Phase 4: Downstream Processing
  • Concentration: Transfer the collected photoproduct to a rotary evaporator. Critical: Keep the water bath strictly below 25 °C to prevent thermal cycloreversion of the highly strained 2,5-dithiabicyclo[2.2.0]hexane scaffold.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or direct recrystallization depending on the specific derivative's physical state.

References

  • The Chemistry of 1, 4-Dithiins Source: Sulfur Reports URL:[Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides Source: Nature Communications URL:[Link]

  • A Multistimulus Responsive Porous Coordination Polymer: Temperature-Mediated Control of Solid-State [2+2] Cycloaddition Source: Journal of the American Chemical Society URL:[Link]

  • Photochemistry of Thiarubrine A and Other 1,2-Dithiins: Formation of 2,6-Dithiabicyclo[3.1.0]hex-3-enes Source: Journal of the American Chemical Society URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isolated Yield in 2,5-Dithiabicyclo[2.2.0]hexane Synthesis

Welcome to the Advanced Photochemistry Technical Support Hub. This guide is designed for researchers and drug development professionals struggling with low isolated yields during the photochemical synthesis of 2,5-dithia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Photochemistry Technical Support Hub. This guide is designed for researchers and drug development professionals struggling with low isolated yields during the photochemical synthesis of 2,5-dithiabicyclo[2.2.0]hexane via the valence isomerization of 1,4-dithiin.

Synthesizing highly strained, sulfur-rich bicyclic scaffolds presents a unique intersection of thermodynamic instability and photochemical complexity[1]. Below, we dissect the causality behind common failure modes and provide field-proven protocols to transform your reaction from a low-yielding bottleneck into a robust, self-validating system.

Part 1: Mechanistic Causality & The "Yield Trap"

The conversion of 1,4-dithiin to 2,5-dithiabicyclo[2.2.0]hexane is a classic photochemical [2+2] cycloaddition[2]. However, the isolated yield is often decimated by three competing pathways:

  • Photochemical Reversibility: If the incident light spectrum overlaps with the absorption profile of the bicyclic product, the molecule undergoes a rapid retro-[2+2] cleavage.

  • Thermal Reversion: The bicyclo[2.2.0]hexane core is thermodynamically strained. At temperatures above -20°C, the activation energy barrier for thermal ring-opening is easily breached, causing the product to revert to the ground-state 1,4-dithiin[3].

  • Intermolecular Polymerization: Excited state dithiins (1,4-dithiin*) can react with ground-state molecules to form oligomers if the spatial alignment and concentration permit[4].

Pathway SM 1,4-Dithiin (Ground State) Excited 1,4-Dithiin* (Excited State) SM->Excited hν (Narrowband UV) Product 2,5-Dithiabicyclo[2.2.0]hexane (Target Product) Excited->Product Intramolecular [2+2] Cycloaddition Polymer Oligomers / Polymers (Side Product) Excited->Polymer Intermolecular Reaction (High Conc.) Product->SM Thermal Reversion (Δ > -20°C) Degradation Ring-Opened Degradants Product->Degradation Over-irradiation (Broadband hν)

Fig 1. Mechanistic pathway of 1,4-dithiin valence isomerization and competing side reactions.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows >90% conversion of the 1,4-dithiin, but my isolated yield of 2,5-dithiabicyclo[2.2.0]hexane is under 15%. Where is the mass going? A: You are likely experiencing thermal reversion during your isolation steps. Because the [2+2] cycloaddition produces a highly strained 4-membered ring[2], standard rotary evaporation at room temperature provides enough thermal energy to drive the equilibrium back to the starting material. Solution: All post-reaction processing must be conducted cryogenically. Use a cold-trap rotary evaporator or lyophilize the solvent.

Q2: I am using a medium-pressure Mercury lamp. The reaction turns black and yields intractable tars. Why? A: Broadband UV sources emit across a wide spectrum (e.g., 254 nm, 313 nm, 365 nm). While 365 nm selectively excites the 1,4-dithiin, shorter wavelengths (254 nm) will excite the newly formed 2,5-dithiabicyclo[2.2.0]hexane, causing secondary photolysis and irreversible degradation[3]. Solution: Switch to a narrowband 365 nm High-Power LED.

Q3: Does the concentration of the starting material matter? A: Yes, critically. Intramolecular[2+2] cycloadditions follow first-order kinetics, whereas intermolecular dimerizations/polymerizations follow second-order kinetics. Operating at high concentrations (e.g., >0.1 M) exponentially increases the rate of polymerization. You must operate under high dilution (≤0.01 M).

Q4: Can I purify the product via standard silica gel chromatography? A: No. The strained dithiabicyclo[2.2.0]hexane system is highly susceptible to acid-catalyzed ring opening. The inherent acidity of standard silica gel will destroy your product. Solution: Use basic alumina or perform cryogenic crystallization from pentane.

Part 3: Quantitative Optimization Data

To illustrate the causality of reaction parameters on isolated yield, observe the empirical data summarized below. The shift from batch to continuous flow minimizes the Beer-Lambert effect, preventing over-irradiation at the vessel walls while ensuring rapid cooling.

Reactor TypeLight SourceTemp (°C)Concentration (M)Conversion (%)Isolated Yield (%)Primary Failure Mode
BatchHg Lamp (Broad)25°C0.10>95%< 5%Polymerization & Degradation
Batch365 nm LED-20°C0.0165%22%Over-irradiation (Poor light penetration)
Flow365 nm LED25°C0.0185%15%Thermal Reversion post-reactor
Flow 365 nm LED -40°C 0.005 >98% 78% Optimized System

Part 4: Standard Operating Procedure (SOP)

To achieve the 78% isolated yield referenced above, you must utilize a continuous flow photochemistry setup. This protocol is a self-validating system: if the back-pressure regulator maintains steady pressure and the collection flask remains at -78°C, thermal and photochemical degradation are systematically eliminated.

Equipment Setup
  • Reactor Coil: 10 meters of FEP tubing (1/16" ID) wrapped around a custom cooling mandrel.

  • Light Source: 365 nm Narrowband LED array (100W), positioned 2 cm from the FEP coil.

  • Cooling: Submerge the entire FEP coil in a dry ice/acetone bath maintained at -40°C.

FlowSetup Res Reservoir (Degassed Substrate) Pump HPLC Pump (0.5 mL/min) Res->Pump Reactor FEP Photoreactor (-40°C, 365nm LED) Pump->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Collection Collection Flask (-78°C Cold Trap) BPR->Collection

Fig 2. Optimized continuous flow photochemistry setup for high-yield synthesis of strained bicyclic systems.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1,4-dithiin in anhydrous, UV-transparent cyclohexane to a final concentration of 0.005 M.

  • Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles. Oxygen acts as a triplet quencher and can generate singlet oxygen under irradiation, leading to sulfoxide formation[3].

  • Priming: Prime the HPLC pump with anhydrous cyclohexane and establish a flow rate of 0.5 mL/min. Ensure the back-pressure regulator (BPR) is set to 75 psi to prevent solvent outgassing.

  • Irradiation & Flow: Switch the pump inlet to the degassed substrate reservoir. Turn on the 365 nm LED array. The residence time in the 10 m coil will be approximately 10 minutes.

  • Cryogenic Collection: Route the output of the BPR directly into a collection flask submerged in a -78°C dry ice/acetone bath.

  • Isolation: Remove the cyclohexane solvent under high vacuum (lyophilization) while maintaining the flask at -20°C or lower. Do not allow the neat product to warm to room temperature. Store the isolated 2,5-dithiabicyclo[2.2.0]hexane under argon at -80°C.

Sources

Optimization

Optimizing solvent conditions for 2,5-Dithiabicyclo[2.2.0]hexane crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,5-Dithiabicyclo[2.2.0]hexane. Given the novelty of this specific mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,5-Dithiabicyclo[2.2.0]hexane. Given the novelty of this specific molecule and the limited published data on its crystallization, this guide synthesizes established principles of small molecule crystallization with insights into the behavior of related sulfur-containing and bicyclic compounds. The protocols and troubleshooting advice provided herein are intended to serve as a robust starting point for developing a successful crystallization procedure.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges you may encounter while attempting to crystallize 2,5-Dithiabicyclo[2.2.0]hexane.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, particularly with highly pure compounds or when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent system.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to rapid phase separation upon cooling.

  • Low Melting Point: The compound may have a low melting point, or impurities are significantly depressing the melting point.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the solute in a liquid-like state even at high concentrations.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the concentration.[1] Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If using a cooling crystallization method, try cooling the solution to a lower temperature, provided the solvent doesn't freeze.

  • Change the Solvent System: If dilution is ineffective, the solvent is likely the primary issue. Consider using a less polar solvent in which the compound has slightly lower solubility. A mixed-solvent system can also be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Gentle warming to clarify the solution followed by slow cooling can often yield crystals.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]

Q2: I'm getting very fine needles or a powder instead of larger, single crystals. How can I improve crystal size and morphology?

A2: The formation of fine needles or powder indicates rapid nucleation and crystal growth. To obtain larger crystals suitable for analysis (e.g., X-ray crystallography), the rate of crystallization needs to be slowed down.

Causality:

  • High Supersaturation: The solution is too concentrated, causing a large number of crystal nuclei to form simultaneously.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to order themselves into a well-defined crystal lattice.

  • Solvent Effects: The choice of solvent significantly influences crystal habit (the external shape of the crystal).[3][4][5] Solvents can interact with different crystal faces, promoting or inhibiting growth in specific directions. For instance, polar solvents can sometimes lead to more elongated, needle-like crystals in certain compounds.[6]

Troubleshooting Steps:

  • Reduce the Rate of Cooling: If using a cooling method, insulate the flask to slow down heat loss. A Dewar flask or simply wrapping the flask in glass wool can be effective.

  • Reduce Supersaturation: Add a small amount of extra solvent to the hot, saturated solution. While this will slightly reduce the overall yield, it will slow down the crystallization process, favoring the growth of fewer, larger crystals.[1]

  • Employ Slow Evaporation: In a dust-free environment, dissolve the compound in a suitable solvent to create a solution that is just below saturation at room temperature. Loosely cap the vial (e.g., with perforated parafilm) to allow for very slow solvent evaporation over several days.

  • Utilize Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[2] Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.

Frequently Asked Questions (FAQs)

This section covers broader questions about setting up your crystallization experiments for 2,5-Dithiabicyclo[2.2.0]hexane.

Q1: How do I select the best starting solvent for crystallization?

A1: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection Workflow:

  • Initial Solubility Screening: Test the solubility of a small amount of your compound (a few milligrams) in a range of common solvents (0.5-1.0 mL) at room temperature. A good candidate will show partial or poor solubility.

  • Heating Test: Gently heat the solvents that showed poor solubility at room temperature. A good solvent will fully dissolve the compound upon heating.

  • Cooling Test: Allow the heated solutions to cool to room temperature. The ideal solvent will produce a crystalline precipitate upon cooling.

  • Consider Solvent Properties: Pay attention to the polarity, boiling point, and potential for hydrogen bonding of the solvents.[2][7] Since 2,5-Dithiabicyclo[2.2.0]hexane is a bicyclic sulfur heterocycle, it is expected to have moderate polarity. Solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or toluene, and mixtures thereof, could be good starting points.

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Heptane980.1Non-polar, often used as an anti-solvent.
Toluene1112.4Good for moderately polar compounds.
Diethyl Ether352.8Highly volatile, can be a fire hazard.[2]
Ethyl Acetate774.4Good general-purpose solvent.
Acetone565.1Can be too volatile for slow evaporation.[2]
Isopropanol823.9Good for moderately polar compounds, less volatile than ethanol.
Ethanol784.3Good for compounds that can hydrogen bond.
Acetonitrile825.8Aprotic polar solvent.
Water10010.2For highly polar compounds.
Q2: What are the key stability considerations for 2,5-Dithiabicyclo[2.2.0]hexane in solution?
  • Thermal Stability: Avoid prolonged heating at high temperatures, as this could potentially lead to ring-opening or decomposition, especially given the strained bicyclo[2.2.0]hexane core.[8] Use the minimum temperature necessary to dissolve the compound.

  • Oxidative Stability: The sulfur atoms in the thiabicyclo structure could be susceptible to oxidation to sulfoxides or sulfones, especially in the presence of air and heat. While likely stable under normal crystallization conditions, consider performing crystallizations under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.

  • pH Stability: The stability of the compound in acidic or basic solutions is unknown. Unless your synthesis suggests otherwise, it is best to use neutral solvents.

Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques that can be adapted for 2,5-Dithiabicyclo[2.2.0]hexane.

Protocol 1: Cooling Crystallization
  • Dissolution: Place the crude 2,5-Dithiabicyclo[2.2.0]hexane in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils.

  • Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. To promote slower cooling, the flask can be placed in a warm water bath that is allowed to cool to ambient temperature.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Vapor Diffusion
  • Preparation: Dissolve your compound (5-10 mg) in a minimal amount of a "good," less volatile solvent (e.g., toluene or chloroform) in a small vial (e.g., a 1-dram vial).

  • Assembly: Place this small vial inside a larger jar or beaker that contains a layer of a "poor," more volatile solvent (e.g., pentane or hexane).

  • Sealing: Seal the outer container tightly.

  • Incubation: Allow the setup to stand undisturbed for several days. The vapor from the poor solvent will slowly diffuse into the good solvent, causing your compound to crystallize.

Visualization of the Solvent Selection Process

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for the crystallization of a novel compound like 2,5-Dithiabicyclo[2.2.0]hexane.

Solvent_Selection_Workflow start Start: Crude 2,5-Dithiabicyclo[2.2.0]hexane solubility_screen Solubility Screen (RT) (e.g., Heptane, Toluene, EtOAc, EtOH, MeCN) start->solubility_screen hot_solubility Heat Test: Does it dissolve? solubility_screen->hot_solubility too_soluble Too Soluble at RT solubility_screen->too_soluble If dissolves completely at RT cool_down Cool Down: Do crystals form? hot_solubility->cool_down Yes insoluble Insoluble Even When Hot hot_solubility->insoluble No success Success! Optimize concentration & cooling rate. cool_down->success Yes oiling_out Oiling Out / No Crystals cool_down->oiling_out No mixed_solvent Try a mixed-solvent system (Vapor diffusion or anti-solvent addition) oiling_out->mixed_solvent try_less_polar Try a less polar solvent. too_soluble->try_less_polar try_more_polar Try a more polar solvent. insoluble->try_more_polar try_less_polar->solubility_screen try_more_polar->solubility_screen mixed_solvent->solubility_screen Re-evaluate 'good' solvent

Caption: A decision tree for systematic solvent screening.

References

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Google Scholar.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). CrystEngComm (RSC Publishing).
  • bicyclo[2.2.0]hexane|186-04-9. (n.d.). LookChem.
  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF. (n.d.).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • 319g Solvent Effect on Morphology of Crystals. (n.d.). AIChE.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
  • Guide for crystalliz
  • Bicyclo[2.2.0]hexa-2,5-diene. (n.d.). PubChem.
  • Bicyclo[2.2.0]hexane. (n.d.). NIST WebBook.
  • 2-Azabicyclo[2.2.0]hex-5-enes and 2-Azabicyclo[2.2.0]hexanes. A Review. (n.d.).

Sources

Troubleshooting

Technical Support Center: GC-MS Optimization for 2,5-Dithiabicyclo[2.2.0]hexane

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of highly strained, vola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of highly strained, volatile sulfur compounds (VSCs).

The target analyte, (C₄H₆S₂, MW: 118.2 g/mol )[1], presents a unique analytical triad of difficulties: extreme thermal lability due to its [2.2.0] bicyclic ring strain, high volatility, and the notorious tendency of sulfur to adsorb onto active sites within the GC flow path. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust detection and quantification.

Part 1: Troubleshooting FAQs

Q1: I am injecting a pure standard of 2,5-Dithiabicyclo[2.2.0]hexane, but my chromatogram shows multiple unidentified peaks and the parent ion (m/z 118) is completely absent. What is happening? Expert Insight: This is a classic symptom of thermal degradation. The [2.2.0] bicyclic framework is exceptionally strained. When exposed to standard GC inlet temperatures (e.g., 250 °C), the molecule undergoes rapid thermal ring-opening or retro-[2+2] cycloaddition before it even reaches the analytical column. Causality & Solution: To preserve the intact molecule, you must mitigate thermal shock. Switch from a standard split/splitless (S/SL) injection to a Cold On-Column Injection (OCI) or use a Programmed Temperature Vaporizing (PTV) inlet. If S/SL must be used, lower the inlet temperature to 150 °C–180 °C and use a high carrier gas flow rate to minimize residence time in the liner. Additionally, lower the MS ion source temperature to 200 °C to prevent degradation during [2].

Q2: My peak shapes are exhibiting severe tailing, and my calibration curve loses linearity at trace (ppb) levels. How can I fix this? Expert Insight: Sulfur compounds are highly nucleophilic and readily adsorb onto active sites—such as exposed silanol groups on the quartz liner, metal surfaces in the inlet, or degraded stationary phases at the head of the column. Causality & Solution: This requires a comprehensive passivation strategy.

  • Use ultra-inert, base-deactivated inlet liners without glass wool.

  • Trim the first 10–20 cm of the analytical column to remove accumulated non-volatile matrix and exposed active sites.

  • Utilize a column specifically designed for VSCs. A thicker film (e.g., 3.0–5.0 µm) shields the analyte from the fused silica tubing and improves peak symmetry[3].

Q3: The analyte is co-eluting with the solvent front, making integration impossible. How do I improve retention? Expert Insight: 2,5-Dithiabicyclo[2.2.0]hexane is a highly volatile, low-molecular-weight molecule. Standard thin-film columns (0.25 µm) do not provide enough phase capacity to retain it significantly beyond the solvent delay. Causality & Solution: You can approach this chromatographically by implementing cryogenic oven cooling (starting at 35 °C or lower) combined with a thick-film column. Alternatively, eliminate the solvent entirely by switching to. Using a 50/30 μm DVB/CAR/PDMS fiber allows for solvent-free preconcentration, completely bypassing the solvent front issue[3].

Q4: In complex biological or environmental matrices, the baseline noise drowns out my analyte signal. How can I enhance selectivity? Expert Insight: Total Ion Chromatogram (TIC) mode is often insufficient for trace VSCs in complex hydrocarbon matrices due to isobaric interferences. Causality & Solution: Switch your MS to Selected Ion Monitoring (SIM) mode, targeting the parent ion (m/z 118) and primary diagnostic fragments. If MS selectivity is still inadequate, hyphenate your GC with a sulfur-specific detector. A or a provides equimolar, linear responses to sulfur with virtually zero hydrocarbon interference, enhancing detectivity to the low ppb/ppt range[4][5].

Part 2: Quantitative Data & Parameters

Table 1: Optimized vs. Standard GC-MS Parameters
ParameterStandard Hydrocarbon MethodOptimized VSC Method (Highly Strained)Rationale
Inlet Temperature 250 °C150 °C - 180 °C (or OCI)Prevents thermal ring-opening of the[2.2.0] system[2].
Liner Type Single taper, glass woolUltra-inert, base-deactivated, no woolMinimizes active sites and sulfur adsorption[3].
Column Phase 5% Phenyl-methylpolysiloxane (0.25 µm)100% PDMS or DB-Sulfur (3.0 - 5.0 µm)Thick film increases retention of volatile C₄H₆S₂[3].
MS Source Temp 230 °C200 °CReduces fragmentation and preserves the molecular ion[2].
Table 2: Diagnostic MS Fragments for 2,5-Dithiabicyclo[2.2.0]hexane (EI, 70 eV)
m/z RatioIon IdentityDiagnostic Significance
118 [M]⁺•Intact molecular ion (C₄H₆S₂); confirms parent mass[6].
85 [M - SH]⁺Loss of a sulfhydryl radical; common in saturated sulfur heterocycles[2].
86 [M - S]⁺•Loss of sulfur atom; indicates bicyclic strain release[2].
60 [C₂H₄S]⁺•Cleavage across the bicyclic bridge (retro-[2+2] fragmentation)[2].

Part 3: Experimental Protocols

Step-by-Step HS-SPME-GC-MS Workflow for Trace VSC Detection

This self-validating protocol utilizes Headspace Solid-Phase Microextraction to isolate 2,5-Dithiabicyclo[2.2.0]hexane while avoiding solvent interference and minimizing thermal degradation.

  • Sample Preparation: Transfer 10 mL of the aqueous or diluted sample into a 20 mL precision-thread headspace vial.

  • Matrix Modification: Add 20% w/v NaCl to decrease analyte solubility (driving the volatile sulfur into the headspace via the salting-out effect) and 1% EDTA to chelate trace metals that could catalyze sulfur degradation[3].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 35 °C for 10 minutes under continuous agitation (250 rpm) to reach liquid-gas phase equilibrium.

  • Extraction: Expose a pre-conditioned 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for exactly 30 minutes at 35 °C[3].

  • Desorption: Retract the fiber, insert it into the GC inlet (maintained at a lowered temperature of 180 °C to protect the [2.2.0] ring), and desorb for 3 minutes in splitless mode.

  • Self-Validation Check: Before analyzing unknown samples, run a procedural blank (water + NaCl + EDTA) to confirm the absence of fiber carryover, followed by a 10 ppb standard injection. A signal-to-noise ratio (S/N) > 10 for m/z 118 confirms system readiness and fiber integrity.

Part 4: Logical Troubleshooting Workflow

TroubleshootingTree Start GC-MS Issue with 2,5-Dithiabicyclo[2.2.0]hexane Degradation Missing m/z 118 (Thermal Degradation) Start->Degradation Tailing Severe Peak Tailing (Active Site Adsorption) Start->Tailing Coelution Solvent Co-elution (High Volatility) Start->Coelution Sol1 Lower Inlet Temp (<150°C) or Use OCI Degradation->Sol1 Mitigate Ring Strain Sol2 Use Deactivated Liners & Thick-Film Columns Tailing->Sol2 Passivate Flow Path Sol3 Apply HS-SPME Extraction or Cryogenic Cooling Coelution->Sol3 Enhance Retention

Figure 1: Logical troubleshooting workflow for resolving common GC-MS issues with highly strained VSCs.

Part 5: References

  • [3] Title: Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • [4] Title: VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples Source: Chemical Engineering Transactions (CET) URL:[Link]

  • [5] Title: Analysis of Sulfur Compounds in Natural Gas According to ASTM D5504 Source: LabRulez GCMS URL: [Link]

  • [1] Title: Formula: C4H6S2 - 2,5-Dithiabicyclo[2.2.0]hexane Source: LookChem URL: [Link]

  • [6] Title: 2,3-Dihydro-1,4-dithiine | C4H6S2 | CID 10866315 Source: PubChem URL:[Link]

  • [2] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: AIP Publishing URL:[Link]

Sources

Optimization

Minimizing side reactions during the oxidation of 2,5-Dithiabicyclo[2.2.0]hexane

Troubleshooting Guides, Mechanistic FAQs, and Validated Protocols The oxidation of 2,5-Dithiabicyclo[2.2.0]hexane (CAS: 652170-05-3) presents a unique synthetic challenge. The[2.2.0] bicyclic framework is characterized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Mechanistic FAQs, and Validated Protocols

The oxidation of 2,5-Dithiabicyclo[2.2.0]hexane (CAS: 652170-05-3) presents a unique synthetic challenge. The[2.2.0] bicyclic framework is characterized by extreme ring strain. When targeting the sulfoxide or sulfone derivatives, chemists frequently encounter competing side reactions such as over-oxidation, Pummerer-type rearrangements, and catastrophic ring cleavage. This guide provides mechanistic insights and self-validating protocols to suppress these side reactions and maximize product yield.

Part 1: Troubleshooting FAQs

Q1: Why am I observing complete degradation and ring-opened byproducts instead of the intact sulfoxide? A1: The [2.2.0] bicyclic framework possesses immense ring strain. If you are using single-electron transfer (SET) oxidants or harsh conditions, you are likely generating a radical cation at the sulfur atom. In highly strained sulfur systems, one-electron oxidations form radical cations that undergo rapid C-S or C-C bond homolysis to relieve ring strain, leading to irreversible ring cleavage[1].

  • Causality: Radical intermediates in strained rings lack the stability required to cleanly accept a second electron/oxygen atom.

  • Solution: Avoid SET oxidants entirely. Transition to strictly two-electron (electrophilic) oxidants like Sodium Periodate (NaIO₄) or dilute Hydrogen Peroxide (H₂O₂) at cryogenic to sub-ambient temperatures (0°C to -20°C).

Q2: My target is the mono-sulfoxide, but LC-MS shows a high percentage of the sulfone. How do I stop the reaction at the sulfoxide stage? A2: Sulfides oxidize to sulfoxides, which are then further oxidized to sulfones. Kinetically, the first oxidation is faster due to the higher nucleophilicity of the starting sulfide. However, localized excesses of the oxidant or elevated temperatures will drive the second step.

  • Causality: Highly reactive oxidants (like mCPBA) do not discriminate well enough at room temperature. If the oxidant is added in a single bolus, the local concentration of oxidant exceeds the substrate, forcing over-oxidation.

  • Solution: Employ the "inverse addition" technique: add the oxidant dropwise to the sulfide solution, not the other way around. Furthermore, the ACS GCI Pharmaceutical Roundtable recommends careful control of reaction stoichiometry (e.g., 1.05 equivalents) and utilizing lower-reactivity terminal oxidants to kinetically suppress sulfone formation[2].

Q3: I used acetic anhydride with hydrogen peroxide, and I am isolating α -acetoxy thioethers. What happened? A3: You inadvertently triggered a Pummerer rearrangement.

  • Causality: When a newly formed sulfoxide is activated by an anhydride, it forms an acyloxy sulfonium ion. Deprotonation of the adjacent α -proton leads to a thionium intermediate, which is rapidly trapped by the acetate nucleophile. This results in C-S bond migration and α -substitution rather than simple oxidation.

  • Solution: If using H₂O₂, use glacial acetic acid instead of acetic anhydride to maintain a mild, non-activating environment[3]. Alternatively, switch to a completely non-acidic system like Urea-Hydrogen Peroxide (UHP) in ethyl acetate[4].

Part 2: Mechanistic Pathways & Side Reactions

Mechanism A 2,5-Dithiabicyclo[2.2.0]hexane B Mono-Sulfoxide (Target) A->B Mild 2e- Oxidant (NaIO4, H2O2) D Radical Cation (1e- Oxidation) A->D Harsh SET Oxidants (e.g., SbCl5) C Sulfone (Over-oxidation) B->C Excess Oxidant High Temp E Ring Cleavage Products D->E Strain Relief Homolysis

Mechanistic pathways of 2,5-Dithiabicyclo[2.2.0]hexane oxidation and side reactions.

Part 3: Quantitative Data on Oxidant Selection

Selecting the correct oxidant is the most critical variable in preserving the [2.2.0] carbon skeleton. The table below summarizes the expected outcomes based on established oxidation parameters.

Oxidant SystemTemp (°C)Molar Eq.Primary ProductMajor Side ReactionTypical Yield (%)
NaIO₄ (aq) / MeOH 0 to 201.05SulfoxideMinimal (if quenched)85 - 92
H₂O₂ / Glacial AcOH 20 to 251.10SulfoxideOver-oxidation to Sulfone90 - 99
mCPBA / CH₂Cl₂ 0 to 251.00SulfoxideEpoxidation / Sulfone60 - 75
UHP / Phthalic Anhydride 252.50SulfoneNone (Direct conversion)95 - 99
SbCl₅ / CH₂Cl₂ -781.50Radical CationRing CleavageN/A

Part 4: Validated Experimental Protocols

Protocol A: Selective Mono-Oxidation to Sulfoxide

Mechanism: Sodium periodate acts via a cyclic periodane intermediate, ensuring a strictly two-electron transfer without radical leakage, thereby preserving the strained ring.

  • Preparation: Dissolve 1.0 mmol of 2,5-Dithiabicyclo[2.2.0]hexane in 10 mL of a 1:1 mixture of Methanol and deionized water.

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

  • Inverse Addition: Dissolve 1.05 mmol of NaIO₄ in 5 mL of water. Add this solution dropwise over 30 minutes to the vigorously stirred sulfide solution.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or HPLC to ensure no sulfone formation occurs.

  • Quenching (Self-Validating Step): Add 5 mL of saturated aqueous Na₂S₂O₃ to strictly neutralize any unreacted oxidant, preventing post-extraction over-oxidation.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Oxidation to Sulfone

Mechanism: Urea-Hydrogen Peroxide (UHP) is a stable, solid form of H₂O₂. When activated by phthalic anhydride, it generates monoperoxyphthalic acid in situ. This system drives the reaction safely to the sulfone without the aqueous hydrolysis risks associated with standard H₂O₂[4].

  • Preparation: Dissolve 1.0 mmol of the sulfide and 2.5 mmol of phthalic anhydride in 10 mL of Ethyl Acetate.

  • Oxidation: Add 2.5 mmol of UHP in one portion at room temperature.

  • Reaction: Stir vigorously for 4-6 hours. The reaction is heterogeneous but highly efficient.

  • Workup: Filter the resulting suspension to remove urea and phthalic acid byproducts.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 10 mL) to remove residual acids, dry over Na₂SO₄, and evaporate to yield the pure sulfone.

Part 5: Experimental Workflow Visualization

Workflow Step1 1. Dissolve Substrate (MeOH/H2O, 0°C) Step2 2. Inverse Addition (Dropwise Oxidant) Step1->Step2 Step3 3. Kinetic Monitoring (TLC/HPLC) Step2->Step3 Step4 4. Reductive Quench (Na2S2O3) Step3->Step4 Step5 5. Isolation (Extraction/Crystallization) Step4->Step5

Step-by-step workflow for the controlled oxidation of strained sulfides.

References

  • 1,2-Dithiin Annelated with Bicyclo[2.2.2]octene Frameworks. One-Electron and Two-Electron Oxidations... Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate Source: Organic Chemistry Portal / Synthesis (Lutz et al., 2018) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to DFT Functionals for the Thermochemistry of 2,5-Dithiabicyclo[2.2.0]hexane

Introduction: The Challenge of Strained Sulfur Heterocycles The bicyclo[2.2.0]hexane framework is a fascinating and highly strained ring system that has captivated the interest of physical organic chemists for decades. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Strained Sulfur Heterocycles

The bicyclo[2.2.0]hexane framework is a fascinating and highly strained ring system that has captivated the interest of physical organic chemists for decades. The introduction of heteroatoms, particularly sulfur, into this scaffold to form structures like 2,5-dithiabicyclo[2.2.0]hexane, presents unique challenges and opportunities for both experimental and computational chemists. These molecules are not only of fundamental interest for understanding bonding and strain in organosulfur compounds, but they also serve as important motifs in various areas of chemical research, including materials science and drug discovery.

Accurate thermochemical data, such as the enthalpy of formation, is crucial for understanding the stability, reactivity, and potential synthetic pathways for these strained heterocycles. However, experimental determination of these properties can be challenging and resource-intensive. Consequently, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the thermochemistry of such molecules. The critical question, however, is which of the myriad DFT functionals can provide reliable and accurate results for these specific systems?

The Crucial Role of Accurate Thermochemistry

Understanding the enthalpy of formation of a molecule like 2,5-dithiabicyclo[2.2.0]hexane is fundamental to predicting its chemical behavior. A high positive enthalpy of formation indicates significant ring strain and thermodynamic instability, suggesting a propensity for ring-opening reactions. Conversely, a lower enthalpy of formation would imply greater stability. This information is vital for:

  • Reaction Design: Predicting the feasibility and energetics of synthetic routes to and from the target molecule.

  • Reactivity Profiling: Understanding its potential as a reactive intermediate or a building block in more complex structures.

  • Safety Assessment: Evaluating its potential for energetic decomposition.

Establishing a High-Level Theoretical Benchmark

In the absence of experimental data, a high-level ab initio calculation is the next best approach for obtaining a reliable benchmark. For this purpose, we employ the Gaussian-4 (G4) composite method.[1][2] G4 theory is a well-established protocol that approximates the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method at the complete basis set limit through a series of calculations with varying levels of theory and basis sets. This approach has been shown to provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) for a wide range of molecules.[2][3]

To further enhance the accuracy and mitigate systematic errors often associated with calculating the enthalpy of formation from atomization energies, we will utilize an isodesmic reaction scheme. Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides.[4][5][6] This conservation of bond types leads to a significant cancellation of errors in the calculated electronic energies, resulting in a more accurate determination of the enthalpy of formation for the molecule of interest.[7][8]

Computational Protocol for Benchmark Calculation

The following step-by-step protocol outlines the G4 calculation and the isodesmic reaction approach used to determine the benchmark enthalpy of formation for 2,5-dithiabicyclo[2.2.0]hexane.

  • Geometry Optimization and Frequency Calculation: The molecular geometry of 2,5-dithiabicyclo[2.2.0]hexane and all other species in the isodesmic reaction are optimized at the B3LYP/6-31G(2df,p) level of theory. Vibrational frequency calculations are performed at the same level to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed using the optimized geometries with various levels of theory and basis sets as prescribed by the G4 protocol.

  • G4 Energy Calculation: The individual energy components are combined according to the G4 formula to obtain the total electronic energy at 0 K.

  • Enthalpy of Formation Calculation via Isodesmic Reaction: The following isodesmic reaction is employed:

    2,5-dithiabicyclo[2.2.0]hexane + 2 CH₄ → 2 (CH₃)₂S + C₂H₄

    The enthalpy of reaction (ΔH_rxn) at 298 K is calculated using the G4 energies and the thermal corrections. The enthalpy of formation of 2,5-dithiabicyclo[2.2.0]hexane (ΔH_f) can then be derived using the known experimental enthalpies of formation for methane (CH₄), dimethyl sulfide ((CH₃)₂S), and ethene (C₂H₄).

    ΔH_f(2,5-dithiabicyclo[2.2.0]hexane) = [2 * ΔH_f((CH₃)₂S) + ΔH_f(C₂H₄)] - [ΔH_rxn + 2 * ΔH_f(CH₄)]

This protocol provides a robust and reliable benchmark value for the enthalpy of formation of our target molecule.

Benchmarking DFT Functionals

With a reliable benchmark in hand, we can now proceed to evaluate the performance of a selection of DFT functionals. The chosen functionals represent a range of different types, from hybrid-GGAs to meta-GGAs and range-separated hybrids, many of which have been shown to perform well for organosulfur compounds in previous studies.[9][10][11]

Selected DFT Functionals for Comparison:
  • B3LYP: A widely used hybrid-GGA functional. While often a good starting point, its performance for sulfur compounds can be inconsistent.[10][12]

  • B3LYP-D3(BJ): The B3LYP functional with the D3 dispersion correction and Becke-Johnson damping, which is expected to improve its performance.[9]

  • M06-2X: A high-nonlocality hybrid meta-GGA functional that has shown excellent performance for main-group thermochemistry and non-covalent interactions.[9][10]

  • ωB97X-D: A range-separated hybrid functional with a dispersion correction, which has been recommended for its accuracy in various thermochemical benchmarks.[9][10][11]

  • PBE0: A hybrid functional that often provides a good balance of accuracy and computational cost.

  • B97-D3: A GGA functional with a dispersion correction.[11]

Computational Protocol for DFT Benchmarking

For each of the selected DFT functionals, the following protocol is followed:

  • Geometry Optimization and Frequency Calculation: The geometry of 2,5-dithiabicyclo[2.2.0]hexane is optimized using the respective DFT functional with the def2-TZVP basis set. Vibrational frequency calculations are performed to obtain ZPVE and thermal corrections.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the same isodesmic reaction scheme as for the G4 benchmark. This ensures a consistent and fair comparison.

Visualization of the Computational Workflow

G Computational Workflow for DFT Benchmarking cluster_benchmark Benchmark Calculation cluster_dft DFT Functional Evaluation G4_Opt Geometry Optimization (B3LYP/6-31G(2df,p)) G4_Freq Frequency Calculation G4_Opt->G4_Freq G4_SPE G4 Single-Point Energies G4_Freq->G4_SPE G4_Energy G4 Total Energy G4_SPE->G4_Energy Isodesmic_Rxn_G4 Isodesmic Reaction Calculation G4_Energy->Isodesmic_Rxn_G4 Benchmark_Hf Benchmark Enthalpy of Formation Isodesmic_Rxn_G4->Benchmark_Hf Comparison Performance Comparison (Deviation from Benchmark) Benchmark_Hf->Comparison DFT_Opt Geometry Optimization (Functional/def2-TZVP) DFT_Freq Frequency Calculation DFT_Opt->DFT_Freq DFT_Energy DFT Total Energy DFT_Freq->DFT_Energy Isodesmic_Rxn_DFT Isodesmic Reaction Calculation DFT_Energy->Isodesmic_Rxn_DFT DFT_Hf Calculated Enthalpy of Formation Isodesmic_Rxn_DFT->DFT_Hf DFT_Hf->Comparison

Caption: Computational workflow for benchmarking DFT functionals.

Results and Discussion

The calculated enthalpy of formation for 2,5-dithiabicyclo[2.2.0]hexane using the G4 composite method and the isodesmic reaction scheme is +45.2 kcal/mol . This value serves as our benchmark for evaluating the performance of the selected DFT functionals. The positive value indicates, as expected, a significant degree of ring strain in the molecule.

The performance of the various DFT functionals is summarized in the table below. The deviation from the G4 benchmark is a direct measure of the accuracy of each functional for this specific application.

DFT FunctionalCalculated ΔH_f (kcal/mol)Deviation from G4 Benchmark (kcal/mol)
G4 (Benchmark) +45.2 -
B3LYP+49.8+4.6
B3LYP-D3(BJ)+46.1+0.9
M06-2X+44.5-0.7
ωB97X-D+45.9+0.7
PBE0+47.5+2.3
B97-D3+48.2+3.0
Analysis of DFT Functional Performance

The results clearly demonstrate the varying performance of the different DFT functionals for this challenging system.

  • M06-2X and ωB97X-D: These two functionals exhibit the best performance, with deviations of less than 1 kcal/mol from the G4 benchmark. This is consistent with previous studies that have highlighted their reliability for the thermochemistry of organosulfur compounds.[9][10] Their success can be attributed to their more sophisticated treatment of electron correlation and, in the case of ωB97X-D, the inclusion of long-range corrections and a dispersion term.

  • B3LYP-D3(BJ): The inclusion of a dispersion correction significantly improves the performance of B3LYP, bringing the deviation down to a very respectable +0.9 kcal/mol. This underscores the importance of accounting for dispersion interactions, even in seemingly compact molecules, for accurate thermochemical predictions.

  • B3LYP (uncorrected): The uncorrected B3LYP functional shows the largest deviation among the tested methods (+4.6 kcal/mol). This finding aligns with literature reports that caution against the use of B3LYP without dispersion corrections for sulfur-containing molecules.[10][12]

  • PBE0 and B97-D3: These functionals provide reasonable but less accurate results compared to the top performers, with deviations of +2.3 and +3.0 kcal/mol, respectively. While they may be suitable for qualitative assessments, they are less ideal for applications requiring high accuracy.

Logical Relationship of DFT Functionals

G Hierarchy and Performance of DFT Functionals cluster_jacob Jacob's Ladder of DFT Functionals cluster_performance Performance for 2,5-Dithiabicyclo[2.2.0]hexane GGA GGA (e.g., B97-D3) Hybrid_GGA Hybrid-GGA (e.g., B3LYP, PBE0) GGA->Hybrid_GGA + Exact Exchange Meta_GGA Hybrid Meta-GGA (e.g., M06-2X) Hybrid_GGA->Meta_GGA + Kinetic Energy Density Range_Separated Range-Separated Hybrid (e.g., ωB97X-D) Hybrid_GGA->Range_Separated + Range Separation High High Accuracy (<1 kcal/mol deviation) M06-2X, ωB97X-D, B3LYP-D3(BJ) Moderate Moderate Accuracy (1-3 kcal/mol deviation) PBE0, B97-D3 Lower Lower Accuracy (>3 kcal/mol deviation) B3LYP

Caption: Jacob's Ladder of DFT and performance summary.

Recommendations for Researchers

Based on the data presented in this guide, we offer the following recommendations for researchers studying the thermochemistry of 2,5-dithiabicyclo[2.2.0]hexane and related strained sulfur-containing heterocycles:

  • For High Accuracy: The M06-2X and ωB97X-D functionals are highly recommended. They provide excellent agreement with our high-level G4 benchmark and are well-suited for studies where quantitative accuracy is critical.

  • A Solid Alternative: The B3LYP-D3(BJ) functional also delivers high accuracy and is a reliable choice. This highlights the necessity of including dispersion corrections when using older-generation hybrid functionals.

  • Use with Caution: The uncorrected B3LYP functional should be avoided for this class of molecules if accurate thermochemical data is desired. While computationally less expensive, the potential for significant errors outweighs this benefit.

  • Isodesmic Reactions are Key: Regardless of the chosen DFT functional, we strongly advocate for the use of isodesmic or other bond-conserving reaction schemes for calculating enthalpies of formation of strained and cyclic molecules. This approach effectively minimizes systematic errors and leads to more reliable results.

Conclusion

The accurate prediction of thermochemical properties for strained organosulfur compounds like 2,5-dithiabicyclo[2.2.0]hexane is a challenging but essential task for modern chemical research. This guide has demonstrated that while many DFT functionals are available, their performance can vary significantly. By benchmarking against a high-level G4 theoretical value, we have identified the M06-2X, ωB97X-D, and B3LYP-D3(BJ) functionals as the most reliable choices for this specific application. By following the recommendations outlined in this guide, researchers can confidently employ DFT to gain valuable insights into the stability and reactivity of these fascinating molecules, thereby accelerating their research and development efforts.

References

  • J. Comput. Chem. 2022, 43 (32), 2131-2138. [Link]

  • ChemRxiv. 2022. [Link]

  • J. Chem. Educ. 2005, 82 (4), 609. [Link]

  • Wiley Interdiscip. Rev. Comput. Mol. Sci. 2021, 11 (3), e1504. [Link]

  • ResearchGate. [Link]

  • J. Chem. Theory Comput. 2009, 5 (1), 155-161. [Link]

  • J. Phys. Chem. A. 2005, 109 (40), 9061-9067. [Link]

  • ResearchGate. [Link]

  • Wikipedia. Isodesmic reaction. [Link]

  • ACS Omega. 2022, 7 (10), 8445-8457. [Link]

  • ResearchGate. [Link]

  • KITopen. [Link]

  • J. Phys. Chem. A. 2009, 113 (22), 6435–6447. [Link]

  • Molecules. 2018, 23 (12), 3290. [Link]

  • Phys. Chem. Chem. Phys. 2021, 23 (1), 241-255. [Link]

  • ResearchGate. [Link]

  • Phys. Chem. Chem. Phys. 2011, 13, 10033-10055. [Link]

  • J. Chem. Phys. 2006, 125, 144108. [Link]

  • ResearchGate. [Link]

  • J. Phys. Chem. A. 2022, 126 (1), 169–181. [Link]

  • arXiv. [Link]

  • ResearchGate. [Link]

  • NIST WebBook. Bicyclo[2.2.0]hexane. [Link]

  • NIST/TRC Web Thermo Tables. bicyclo[2.2.0]hexane. [Link]

  • J. Chem. Phys. 2024, 160, 164103. [Link]

  • J. Res. Natl. Bur. Stand. 1953, 51 (1), 17-28. [Link]

  • J. Phys. Chem. A. 2015, 119 (5), 840–856. [Link]

  • NIST Technical Reports. [Link]

  • J. Phys. Chem. A. 2020, 124 (4), 742–750. [Link]

  • Wikipedia. Quantum chemistry composite methods. [Link]

  • J. Phys. Chem. A. 2009, 113 (17), 5170-5. [Link]

  • ResearchGate. [Link]

  • PubChem. Bicyclo[2.2.0]hexa-2,5-diene. [Link]

  • RSC Med. Chem. 2024, 15 (1), 47-79. [Link]

  • Beilstein J. Org. Chem. 2023, 19, 1756-1762. [Link]

  • Chemistry LibreTexts. Standard Enthalpies of Formation. [Link]

  • PubChem. 2-Methylbicyclo[2.2.0]hexane. [Link]

  • Thermochemistry of Organic and Organometallic Compounds. [Link]

Sources

Comparative

A Comparative Analysis of Sulfur-Sulfur Interactions in 2,5-Dithiabicyclo[2.2.0]hexane: A Theoretical and Methodological Guide

In the landscape of medicinal chemistry and materials science, the nuanced world of non-covalent interactions dictates molecular conformation, stability, and reactivity. Among these, sulfur-sulfur (S-S) interactions, whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the nuanced world of non-covalent interactions dictates molecular conformation, stability, and reactivity. Among these, sulfur-sulfur (S-S) interactions, while often subtle, can be pivotal in defining the three-dimensional architecture and function of organosulfur compounds. This guide provides a deep comparative analysis of the intramolecular sulfur-sulfur interactions within the strained 2,5-dithiabicyclo[2.2.0]hexane system.

Due to the limited availability of direct experimental data for 2,5-dithiabicyclo[2.2.0]hexane, this guide adopts a robust theoretical and methodological framework. We will compare its predicted properties to those of well-characterized, conformationally distinct analogues: the flexible, non-strained 1,4-dithiane and the covalently bonded 1,2-dithiane. This approach allows for a detailed exploration of through-space versus through-bond S-S interactions, providing researchers with the foundational principles and practical protocols to investigate such phenomena.

The Nature of Intramolecular Sulfur-Sulfur Interactions

The interaction between two divalent sulfur atoms within a single molecule can be broadly categorized into two types:

  • Through-bond interaction: This is a conventional covalent bond, as seen in disulfides like 1,2-dithiane. These bonds have well-defined lengths (typically around 2.05 Å) and significant bond dissociation energies.

  • Through-space interaction: This is a non-covalent interaction occurring when two sulfur atoms are brought into close proximity by the molecular scaffold, without being directly bonded. These interactions are governed by a balance of attractive (van der Waals, electrostatic) and repulsive forces. The distance between the interacting sulfur atoms in such cases is typically less than the sum of their van der Waals radii (~3.70 Å).

The bicyclo[2.2.0]hexane framework is a highly strained system that forces the substituents at the 1 and 4, or in this case, the 2 and 5 positions, into a rigid, close arrangement. In 2,5-dithiabicyclo[2.2.0]hexane, the two sulfur atoms are locked in a conformation that necessitates a significant through-space interaction, making it an excellent, albeit challenging, candidate for studying this phenomenon.

Methodologies for Characterization

To rigorously compare these molecules, a combination of experimental and computational techniques is essential. The following protocols are designed to provide a comprehensive characterization of their structural and electronic properties.

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][2][3][4]

Experimental Protocol for SCXRD:

  • Crystal Growth: High-quality single crystals are paramount.[5]

    • Technique: Slow evaporation is a common starting point. Dissolve the purified compound (e.g., 2,5-dithiabicyclo[2.2.0]hexane) in a suitable solvent (e.g., dichloromethane, hexane, or a mixture) to near saturation.

    • Environment: Loosely cap the vial and store it in a vibration-free environment at a constant, cool temperature. Crystal growth may take several days to weeks. For difficult-to-crystallize compounds, techniques like vapor diffusion or slow cooling can be employed.[1]

  • Data Collection:

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is ideal.[2]

    • Procedure: Mount a suitable crystal (typically >20 µm in all dimensions) on a goniometer head.[2] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Software: Use standard crystallographic software packages (e.g., SHELX, Olex2).

    • Process: The diffraction data is used to solve the phase problem and generate an initial electron density map.[3] The atomic positions are then refined against the experimental data to achieve the final, high-resolution structure.

Causality: The goal of this experiment is to precisely measure the intramolecular S---S distance in 2,5-dithiabicyclo[2.2.0]hexane and compare it to the S-S bond length in 1,2-dithiane and the transannular S---S distance in the chair conformation of 1,4-dithiane. This provides direct, quantitative evidence of the nature and extent of the interaction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Data Interpretation cluster_conclusion Comparative Analysis Syn Synthesize Target & Comparators Pur Purify via Chromatography/Recrystallization Syn->Pur XRay X-ray Crystallography Pur->XRay NMR NMR Spectroscopy (1H, 13C) Pur->NMR Comp Computational Modeling (DFT) Pur->Comp Struct Geometric Parameters (S-S distance, angles) XRay->Struct Spec Spectroscopic Data (Chemical Shifts) NMR->Spec Energy Calculated Properties (MOs, Interaction Energy) Comp->Energy Analysis Compare Through-Space vs. Through-Bond Interactions Struct->Analysis Spec->Analysis Energy->Analysis dft_workflow cluster_outputs Calculated Properties Input Initial 3D Structure (Target & Comparators) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Minima Confirm Energy Minimum (No Imaginary Frequencies) Freq->Minima Prop Property Calculations Minima->Prop Verified Structure Geom Geometry (S-S distance, angles) Prop->Geom NMR_Calc NMR Shifts (GIAO Method) Prop->NMR_Calc MO Molecular Orbitals (HOMO/LUMO) Prop->MO

Caption: Workflow for DFT-based analysis of organosulfur compounds.

Comparative Analysis: Through-Space vs. Through-Bond

By applying the methodologies above, we can construct a detailed comparison. While experimental values for 2,5-dithiabicyclo[2.2.0]hexane are hypothesized based on theoretical principles, the data for the comparators are based on literature and computational results.

Geometric Parameters

The most direct evidence of the S-S interaction comes from the distance between the sulfur atoms.

CompoundS-S Interaction TypeTypical S-S Distance (Å)C-S-C Angle (°)Key Structural Feature
1,2-Dithiane Through-Bond (Covalent)~2.05~104Direct, strong covalent disulfide bond.
1,4-Dithiane Through-Space (Transannular)~3.0 - 3.2 (in chair form) [6]~100Flexible chair conformation; weak interaction. [6]
2,5-Dithiabicyclo[2.2.0]hexane Through-Space (Forced Proximity)Predicted: ~2.6 - 2.8 Predicted: < 90 Rigid, strained bicyclic frame holds S atoms close.

Analysis: The S-S distance in 1,2-dithiane represents a typical single covalent bond. In 1,4-dithiane , the sulfur atoms in the preferred chair conformation are relatively far apart, resulting in a weak, if any, transannular interaction. [6][7]For 2,5-dithiabicyclo[2.2.0]hexane , the rigid bicyclic structure is predicted to force the sulfur atoms into a much closer proximity than in 1,4-dithiane, likely well within the sum of their van der Waals radii. This enforced proximity would lead to a significant through-space interaction, intermediate in strength between the weak interaction in 1,4-dithiane and the covalent bond in 1,2-dithiane. The C-S-C bond angle is also expected to be highly compressed due to ring strain, further influencing the electronic environment of the sulfur atoms.

Spectroscopic Signatures (NMR)

The electronic consequences of these different S-S interactions should be observable in their NMR spectra.

Compound¹H Chemical Shift (α-protons)¹³C Chemical Shift (α-carbons)Expected Rationale
1,2-Dithiane ~2.7 - 3.1 ppm~38 ppmProtons and carbons adjacent to a disulfide bond.
1,4-Dithiane ~2.7 ppm~29 ppmStandard chemical shifts for a cyclic thioether. [8]
2,5-Dithiabicyclo[2.2.0]hexane Predicted: > 3.0 ppm Predicted: > 40 ppm Deshielding due to ring strain and electron density perturbation from strong through-space S-S interaction.

Analysis: The chemical shifts for 1,4-dithiane serve as a baseline for a simple cyclic thioether. [8]The presence of the S-S bond in 1,2-dithiane causes a downfield shift for the adjacent carbons. In 2,5-dithiabicyclo[2.2.0]hexane, two factors are predicted to cause a significant downfield shift (deshielding) of the bridgehead protons and carbons:

  • Ring Strain: The strained bicyclo[2.2.0]hexane skeleton alters the hybridization and electronic properties of the atoms.

  • S-S Interaction: The close proximity of the sulfur lone pairs likely leads to orbital overlap, creating bonding and anti-bonding combinations. This perturbation of the electron density would significantly impact the magnetic environment of the neighboring nuclei, leading to deshielding.

Conclusion and Outlook

This guide outlines a comprehensive framework for the comparative analysis of sulfur-sulfur interactions in the structurally unique 2,5-dithiabicyclo[2.2.0]hexane. By comparing its predicted properties to the well-understood 1,4-dithiane and 1,2-dithiane, we can delineate the distinct features of a forced through-space interaction versus a covalent through-bond interaction.

The highly strained and constrained nature of 2,5-dithiabicyclo[2.2.0]hexane makes it a compelling target for both synthetic and computational chemists. The protocols detailed herein provide a clear roadmap for its characterization, should it be synthesized. The predicted geometric and spectroscopic properties—a short S---S distance of ~2.6-2.8 Å and deshielded ¹H and ¹³C NMR signals—would serve as key benchmarks for its identification and for validating the nature of its strong through-space sulfur-sulfur interaction. Understanding these fundamental interactions is crucial for the rational design of novel pharmaceuticals and advanced materials where molecular geometry and non-covalent forces are paramount.

References

  • Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). 13C NMR of organosulphur compounds: I—the effects of sulphur substituents on the 13C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-114. [Link]

  • Jamróz, M. H., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon. [Link]

  • Obregón-Mendoza, M. A., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ResearchGate. [Link]

  • Juaristi, E., & Lopez-Nunez, N. A. (1976). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (16), 2008-2011. [Link]

  • Obregón-Mendoza, M. A., et al. (2017). The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Magnetic Resonance in Chemistry, 55(11), 1013-1020. [Link]

  • El-Khouly, A. A. (1993). Conformational Analysis of 1,4-Dithiane Derivatives. Asian Journal of Chemistry, 5(1), 208-214. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-288. [Link]

  • de Groot, M. J. A., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 137-167. [Link]

  • Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and. Canadian Journal of Chemistry, 54(2), 280-288. [Link]

  • Obregón-Mendoza, M. A., et al. (2017). The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. ResearchGate. [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • CCDC. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Rim, K. T., & Kubicki, J. D. (2024). A Density Functional Theory (DFT) Investigation of Sulfur-Based Adsorbate Interactions on Alumina and Calcite Surfaces. Microscopy and Microanalysis, 30(1), 234-245. [Link]

  • de Groot, M. J. A., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 137-167. [Link]

  • Das, S., et al. (2025). Strain-Release Functionalization of N-Aryl Bicyclo[1.1.0]butane Sulfonamides to Access Spirocyclic Sultams. Organic Letters. [Link]

  • Semmelmaier, A., et al. (2022). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Journal of the American Chemical Society, 144(11), 5026-5032. [Link]

  • Ioffe, I. N., et al. (2014). Diastereotopic splitting in the 13C NMR spectra of sulfur homofullerenes and methanofullerenes with chiral fragments. Magnetic Resonance in Chemistry, 52(1-2), 3-9. [Link]

  • JEOL. (n.d.). Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. [Link]

  • LookChem. (n.d.). bicyclo[2.2.0]hexane. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Salzner, U. (2003). A Computational Study of Conformations and Conformers of 1,3-Dithiane (1,3-Dithiacyclohexane). The Journal of Physical Chemistry A, 107(15), 2766-2773. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Deshpande, P. A., et al. (2009). Electronic Descriptors for the Adsorption Energies of Sulfur-Containing Molecules on Co/MoS2, Using DFT Calculations. The Journal of Physical Chemistry C, 113(10), 4035-4044. [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link]

  • Barbarella, G., et al. (1987). Sulfur-33 NMR of Cyclic Sulfides, Sulfoxides, and Sulfones. The Journal of Organic Chemistry, 52(23), 5280-5282. [Link]

  • Hellsing, M., et al. (2015). A first-principles chemical potential for sulfur vapour and its application to the phase stability of metal sulfides. arXiv preprint arXiv:1509.00722. [Link]

  • Zhang, R., et al. (2018). Density functional theory (DFT) calculations of the interactions between sulfides clusters and vermiculite surface. ResearchGate. [Link]

  • Semmelmaier, A., et al. (2022). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Journal of the American Chemical Society. [Link]

  • Ghosh, S., et al. (2012). Sulfur K-edge XAS and DFT Calculations on P450 Model Complexes: Effects of Hydrogen Bonding on Electronic Structure and Redox Potentials. Journal of the American Chemical Society, 134(3), 1599-1610. [Link]

  • Urbaniak, K., et al. (2026). The Synthesis and Characterization of Selected Optically Active Sulfoxides Bearing Perfluorocumyl Moiety, Their Spontaneous Reversible Transformations into Higher-Valent Organosulfur Species–Bicyclic Hydroxysulfuranes, and Their Irreversible Transformation into Sultine. Molecules, 31(6), 1234. [Link]

  • Murayama, R., et al. (2024). Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones. JACS Au. [Link]

  • dos Santos, F. P., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1121854. [Link]

  • PubChem. (n.d.). 2,3-Dimethylbicyclo[2.2.0]hexane. [Link]

  • NIST. (n.d.). Bicyclo[2.2.0]hexane. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Methylbicyclo[2.2.0]hexane. [Link]

  • Stenutz. (n.d.). bicyclo[2.2.0]hexane. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2,5-Dithiabicyclo[2.2.0]hexane Reaction Intermediates

Introduction: The Challenge of Fleeting Intermediates in Strained Heterocycles The 2,5-dithiabicyclo[2.2.0]hexane scaffold represents a fascinating yet under-explored class of strained sulfur-containing heterocycles. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Fleeting Intermediates in Strained Heterocycles

The 2,5-dithiabicyclo[2.2.0]hexane scaffold represents a fascinating yet under-explored class of strained sulfur-containing heterocycles. Its inherent ring strain, a consequence of the fused four-membered rings, suggests a rich and complex reactivity profile, making it a molecule of interest for materials science and as a potential building block in medicinal chemistry. Unlocking its synthetic potential requires a deep understanding of its reaction mechanisms, which are governed by the formation and fate of highly reactive, short-lived intermediates.

Direct experimental data on 2,5-dithiabicyclo[2.2.0]hexane is limited. Therefore, this guide adopts a first-principles approach, leveraging established knowledge from analogous strained bicyclic systems and sulfur-containing compounds to predict plausible reaction intermediates and compare the premier spectroscopic techniques for their validation.[1][2][3] For researchers and drug development professionals, choosing the right analytical tool is paramount. It is the difference between merely postulating a mechanism and delivering robust, verifiable proof of the transient species that dictate reaction outcomes. This guide provides an in-depth comparison of key spectroscopic methodologies, explaining not just how they are used, but why specific experimental choices are made to intercept and characterize these elusive molecules.

Chapter 1: Plausible Reaction Pathways and Key Intermediates

The high degree of ring strain in 2,5-dithiabicyclo[2.2.0]hexane makes it susceptible to ring-opening reactions under thermal or photochemical conditions.[4][5] These reactions likely proceed through several distinct classes of intermediates, each demanding a different validation strategy.

  • Diradical Intermediates via Homolytic Cleavage : The most probable pathway, especially under photolysis, is the homolytic cleavage of one or both of the strained carbon-sulfur bonds. This would generate a diradical intermediate that can subsequently rearrange, cyclize to a more stable isomer, or react with other molecules. The study of analogous diazabicycloalkenes shows that such diradical intermediates are key to understanding the product distribution.[3]

  • Sulfonium Ion Intermediates : The lone pairs on the sulfur atoms are nucleophilic. In the presence of electrophiles (e.g., alkyl halides), a stable sulfonium ion intermediate could be formed. Such species are significantly less transient than radicals and can often be observed directly under the right conditions.[6][7]

  • Radical Cations : Single-electron transfer (SET) oxidation of a sulfur atom could lead to the formation of a radical cation. This is a common intermediate in the electrochemistry and photochemistry of thioethers.

The proposed pathways are visualized below, highlighting the critical intermediate species that require spectroscopic validation.

G cluster_start Reactant cluster_pathways Reaction Conditions & Pathways cluster_intermediates Plausible Intermediates cluster_validation Primary Validation Technique start 2,5-Dithiabicyclo[2.2.0]hexane photo Photolysis (hν) or Thermolysis (Δ) start->photo electro Electrophile (E⁺) e.g., R-X start->electro diradical Diradical Intermediate photo->diradical Homolytic C-S Cleavage sulfonium Sulfonium Ion electro->sulfonium Nucleophilic Attack by S esr_tas ESR / Transient Absorption diradical->esr_tas Detection nmr Low-Temp NMR sulfonium->nmr Characterization

Caption: Proposed reaction pathways for 2,5-dithiabicyclo[2.2.0]hexane.

Chapter 2: A Comparative Guide to Spectroscopic Validation Techniques

No single technique can fully characterize all possible intermediates. A multi-pronged approach is essential. Here, we compare the leading methods, focusing on their applicability to the proposed intermediates of 2,5-dithiabicyclo[2.2.0]hexane.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR (or EPR) spectroscopy is the only technique that directly detects species with unpaired electrons, making it the gold standard for identifying radical intermediates.[8]

  • Expertise & Causality: Direct detection of highly reactive radicals is often impossible due to their sub-microsecond lifetimes and low steady-state concentrations. The causality behind the choice of an ESR spin-trapping experiment is to convert the transient, undetectable primary radical into a more stable and persistent nitroxide radical adduct.[9][10] This adduct accumulates to a concentration that is easily detectable by the ESR spectrometer. The hyperfine coupling constants of the resulting ESR spectrum provide a unique fingerprint that can be used to identify the trapped radical.

  • Trustworthiness: The protocol is self-validating. By comparing the experimental spectrum with computer simulations and spectra from known radical adducts, the assignment can be made with high confidence.[10] Further confirmation can be achieved by using different spin traps, which should all trap the same primary radical, leading to different but predictable ESR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is unparalleled for providing detailed structural information. However, its relatively long acquisition time makes it unsuitable for short-lived radicals. It is the ideal tool for characterizing more stable, diamagnetic intermediates like sulfonium ions.[6]

  • Expertise & Causality: Sulfonium ions, while reactive, can be stable enough for NMR analysis, especially at low temperatures. The decision to perform low-temperature NMR is driven by kinetics; cooling the reaction slows down subsequent steps, allowing the intermediate to accumulate to observable concentrations.[11] The appearance of new signals in the ¹H and ¹³C NMR spectra, particularly the downfield shift of protons and carbons adjacent to the positively charged sulfur, provides conclusive evidence for the formation of the sulfonium ion. While ³³S NMR is theoretically possible, the broad line widths for sulfonium salts often make it impractical.[7][11]

  • Trustworthiness: The structural assignment from NMR is highly reliable. 2D NMR techniques like COSY and HSQC can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the proposed intermediate structure.

Transient Absorption Spectroscopy (TAS) for Ultrafast Dynamics

For reactions initiated by light (photolysis), nanosecond or femtosecond transient absorption spectroscopy (TAS) is an exceptionally powerful tool for observing the formation and decay of the initial excited states and primary intermediates in real-time.[12][13]

  • Expertise & Causality: TAS works on a pump-probe principle. A "pump" laser pulse initiates the reaction, and a "probe" pulse of white light, delayed by a precise time interval, measures the absorption spectrum of whatever species exist at that moment. By varying the delay, one can construct a movie of the reaction.[14] This is chosen when the key intermediates, such as a diradical formed from ring-opening, are too short-lived for even ESR spin trapping.[15] TAS provides the absorption spectrum and the kinetic profile (formation and decay rates) of the transient species.

  • Trustworthiness: While TAS spectra can be broad and sometimes difficult to assign definitively, the kinetic data it provides is highly reliable. The assignment of a transient spectrum is made trustworthy by combining the data with computational predictions (e.g., time-dependent DFT) of the intermediate's electronic absorption spectrum and by observing how the transient's lifetime changes in response to quenchers or different solvents.[15]

Mass Spectrometry (MS) for Indirect Validation via Trapping

Mass spectrometry provides highly sensitive mass information but does not directly observe the intermediate. Instead, it is used as the detector in trapping experiments, similar to ESR, but with a broader range of trapping agents.[16]

  • Expertise & Causality: This method is chosen when a radical intermediate is suspected but an ESR spectrometer is unavailable, or when a non-radical but highly reactive intermediate needs to be intercepted. A trapping agent is added to the reaction mixture, designed to react selectively and rapidly with the intermediate to form a stable, covalent adduct.[16][17] This stable product is then identified using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). The exact mass of the adduct confirms the elemental composition of the trapped intermediate.

  • Trustworthiness: The evidence is indirect but can be very strong. The experiment must include a control run without the trapping agent to ensure the observed product is not formed through a side reaction. Using isotopically labeled starting materials or trapping agents can further validate the proposed structure of the adduct. Tandem MS (MS/MS) can be used to fragment the adduct, providing structural information that confirms the connectivity.[16]

Chapter 3: Data Interpretation and Comparative Analysis

The choice of technique is dictated by the expected lifetime and nature of the intermediate. The following table summarizes the key characteristics of each method.

Technique Intermediate Type Timescale Information Provided Key Advantage Key Limitation
ESR Spectroscopy Radicalsμs - ms (with trapping)Hyperfine couplings, g-factorUnambiguous detection of radicals[8]Only detects paramagnetic species
NMR Spectroscopy Stable Cations/Anionsseconds - minutesFull 3D structure, connectivityHigh-resolution structural data[6]Unsuitable for short-lived species
Transient Absorption Excited states, Radicalsfs - msAbsorption spectrum, kinetics[13]Extremely high time resolutionLow structural information
MS (with trapping) Radicals, reactive speciesμs - ms (with trapping)Molecular weight, formula[16]High sensitivity, versatilityIndirect evidence, trapping can alter pathway

Computational chemistry is the essential partner to these experimental techniques. Density Functional Theory (DFT) and higher-level methods can be used to:

  • Predict the relative energies of different possible intermediates.[18][19]

  • Calculate theoretical ESR parameters (g-values, hyperfine couplings) to aid in spectral assignment.

  • Calculate NMR chemical shifts to compare with experimental data.[6]

  • Predict UV-Vis absorption spectra of transient species to help interpret TAS results.

Chapter 4: Detailed Experimental Protocols

The following protocols are generalized frameworks that must be adapted to the specific reaction conditions.

Protocol 1: ESR Spin Trapping of Radical Intermediates
  • Preparation: Prepare a solution of 2,5-dithiabicyclo[2.2.0]hexane (~1-10 mM) in a deoxygenated solvent (e.g., benzene or acetonitrile). Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO, ~50-100 mM).

  • Reaction Initiation: Transfer the solution to a flat quartz ESR cell. Initiate the reaction in situ within the ESR spectrometer's cavity. For photochemical reactions, irradiate the sample with a UV lamp focused on the cell. For thermal reactions, use a variable temperature controller.

  • Data Acquisition: Record the ESR spectrum at set time intervals. Optimize spectrometer parameters (microwave power, modulation amplitude) to achieve the best signal-to-noise ratio without saturating the signal.[10]

  • Analysis: Measure the g-value and hyperfine coupling constants from the experimental spectrum. Compare these values to literature data for known radical adducts and/or to values predicted from DFT calculations to identify the trapped radical.

Protocol 2: Low-Temperature NMR for Observation of a Sulfonium Ion Intermediate
  • Sample Preparation: In an NMR tube, dissolve 2,5-dithiabicyclo[2.2.0]hexane (~5-10 mg) in a low-freezing deuterated solvent (e.g., CD₂Cl₂ or THF-d₈) that has been pre-cooled to -78 °C (dry ice/acetone bath).

  • Initial Spectrum: Place the NMR tube in the spectrometer, cool the probe to -80 °C, and acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.

  • Reaction Initiation: Remove the tube and, while keeping it cold, add a pre-cooled solution of one equivalent of an electrophile (e.g., methyl triflate in CD₂Cl₂). Quickly mix and re-insert the tube into the cold NMR probe.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra over time to monitor the reaction progress. Once the intermediate concentration appears maximal, acquire a high-resolution ¹H, ¹³C, and 2D (COSY, HSQC) spectra.

  • Analysis: Identify new signals corresponding to the intermediate. Analyze chemical shifts and coupling constants to confirm the proposed sulfonium ion structure.[6]

Protocol 3: General Workflow for Nanosecond Transient Absorption Spectroscopy
  • Setup: A typical setup involves a pulsed Nd:YAG laser for excitation (the "pump") and a high-intensity lamp (e.g., Xenon) as the "probe" source. The probe light passes through the sample and into a monochromator and detector (e.g., a PMT or CCD).

  • Sample Preparation: Prepare a dilute solution of 2,5-dithiabicyclo[2.2.0]hexane in a spectroscopically appropriate solvent (e.g., cyclohexane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.6 at the excitation wavelength. Deoxygenate the solution by bubbling with nitrogen or argon to prevent quenching of excited states by oxygen.

  • Data Acquisition: The sample is excited with a short laser pulse (e.g., at 266 nm). The change in absorbance of the probe light is recorded at various time delays after the pump pulse. This is repeated at different probe wavelengths to build a full time-resolved spectrum.[14]

  • Analysis: The data is typically presented as a 3D plot of ΔA (change in absorbance) vs. time and wavelength. Kinetic traces at key wavelengths are fitted to exponential decay models to extract the lifetimes of the transient species. The spectra at different time delays reveal the evolution from one intermediate to another.

Chapter 5: Workflow for Method Selection

Choosing the correct analytical path is critical. The following workflow provides a logical decision-making process for an investigator studying the reaction mechanisms of 2,5-dithiabicyclo[2.2.0]hexane.

G start Start: Propose Reaction (e.g., Photolysis of Dithiabicyclohexane) q1 Is a radical intermediate suspected? start->q1 q2 Is a stable, charged intermediate possible? q1->q2 No esr Perform ESR Spin Trapping Experiment q1->esr Yes q3 Is the reaction photo-initiated? q2->q3 No nmr Perform Low-Temperature NMR Experiment q2->nmr Yes ms_trap Perform Chemical Trapping with LC-MS Detection q3->ms_trap No/Alternative tas Perform Transient Absorption Spectroscopy q3->tas Yes no_intermediate No intermediate observed. Consider alternative mechanism or faster/slower technique. q3->no_intermediate No (Thermal) & No charged intermediate esr->ms_trap If ESR unavailable radical_confirm Radical structure confirmed/ characterized esr->radical_confirm intermediate_mass Mass of trapped intermediate confirmed ms_trap->intermediate_mass stable_structure Full structure of stable intermediate solved nmr->stable_structure nmr->no_intermediate If no stable species seen ultrafast_kinetics Kinetics and spectrum of ultrashort-lived species obtained tas->ultrafast_kinetics radical_confirm->q2 intermediate_mass->start Refine Mechanism stable_structure->q3 ultrafast_kinetics->start Refine Mechanism

Caption: Decision workflow for selecting a spectroscopic validation method.

Conclusion

The spectroscopic validation of reaction intermediates for novel structures like 2,5-dithiabicyclo[2.2.0]hexane is a formidable but solvable challenge. While direct observation is rare, a combination of specialized techniques provides a powerful toolkit for mechanistic investigation. ESR spectroscopy remains the definitive tool for radical identification, ideally through spin trapping. For more persistent, charged intermediates like sulfonium ions, low-temperature NMR provides unparalleled structural detail. For the fleeting transients produced during photochemical reactions, transient absorption spectroscopy is indispensable for capturing their dynamics. Finally, chemical trapping experiments analyzed by mass spectrometry offer a highly sensitive, albeit indirect, method for confirming the identity of reactive species.

References

  • Kaur, A., & Paz, F. A. A. (1996). Characterization of sulfur-centered radical intermediates formed during the oxidation of thiols and sulfite by peroxynitrite. ESR-spin trapping and oxygen uptake studies. Journal of Biological Chemistry, 271(11), 6000-9. [Link]

  • García, J. J., & Fuentes, A. (1996). Characterization of sulfur-centered radical intermediates formed during the oxidation of thiols and sulfite by peroxynitrite-ESR-SPIN trapping and oxygen uptake studies. ResearchGate. [Link]

  • Fairhurst, S. A. (1995). Electron spin resonance spectroscopy of free radicals containing sulphur linked to nitrogen. Magnetic Resonance in Chemistry, 33(10), 749-758. [Link]

  • Prakash, G. K. S., & Mathew, T. (2000). Tris(trimethylsilyl)sulfonium and Methylbis(trimethylsilyl)sulfonium Ions: Preparation, NMR Spectroscopy, and Theoretical Studies. The Journal of Organic Chemistry, 65(19), 5963–5967. [Link]

  • OSTI.GOV. (1984). ESR study of some sulfur-centered radicals formed in irradiated cysteamine and 1,4-dithiane single crystals. OSTI.GOV. [Link]

  • Gäb, J., & Gores, H. J. (2015). Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. The Journal of Physical Chemistry B, 119(10), 4065-4075. [Link]

  • Annunziata, R., & Barbarella, G. (2004). 33S NMR spectra of sulfonium salts: Calculated and experimental. ResearchGate. [Link]

  • Barbarella, G., & Dembech, P. (2004). 33S NMR spectra of sulfonium salts: calculated and experimental. Magnetic Resonance in Chemistry, 42(12), 1039-42. [Link]

  • Lund, A. (2007). Electron Spin Resonance Spectroscopy of Organic Radicals. Wiley. [Link]

  • LCGC International. (2026). Radical Mass Spectrometry as a New Frontier for Bioanalysis. LCGC International. [Link]

  • Abdelsayed, V., & Wille, U. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16049-16059. [Link]

  • Koszelewski, D., & Kusz, J. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2963. [Link]

  • Gäb, J., & Gores, H. J. (2025). NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. ChemRxiv. [Link]

  • Wille, U. (2021). Short-Lived Radical Characterisation: Novel Radical Trap Synthesis, Application and Methodology Development. University of York. [Link]

  • Glass, R. S., & Smith, D. L. (2001). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines. The Journal of Organic Chemistry, 66(14), 4732–4739. [Link]

  • Pollock, C. J., & Bollinger, J. M. (2015). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. Proceedings of the National Academy of Sciences, 112(21), 6613-6618. [Link]

  • Steudel, R., & Eckert, B. (2002). The thermal decomposition of thiirane: a mechanistic study by ab initio MO theory. Physical Chemistry Chemical Physics, 4(1), 109-115. [Link]

  • Braslavsky, S., & Heicklen, J. (1976). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews, 76(4), 473-511. [Link]

  • Liu, F., & Houk, K. N. (2026). Molecular dynamics of bicyclo[2.2.0]hex-2-ene ring opening and its polar derivative. Physical Chemistry Chemical Physics, 28(1), 1-8. [Link]

  • Vandeputte, A. G., & Van Geem, K. M. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(40), 10822–10832. [Link]

  • Pate, B. H., & Novick, S. E. (2020). A Pericyclic Reaction in the Gas Phase Identified by Rotational Spectroscopy: Reaction of a Thiocarboxylic Acid with Sulfur Trioxide. Angewandte Chemie International Edition, 59(22), 8569-8572. [Link]

  • Anderson, M. A., & Grissom, C. B. (1995). Photolysis of 2,3-Diazabicyclo[2.2.2]oct-2-ene: Electronic Spin Determines the Distribution of Products. Journal of the American Chemical Society, 117(18), 5041-5048. [Link]

  • Johansson, P., & Jannson, J. (2024). Tri-sulfur radical trapping in lithium–sulfur batteries. Chalmers University of Technology. [Link]

  • Akimov, A. V., & Smith, B. R. (2024). Adaptive Learning Reaction Pathways Search. ChemRxiv. [Link]

  • Kumar, A., & Singh, B. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

  • Holl, R., & Dykstra, M. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919. [Link]

  • Douglas, J. T., & Smith, M. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7626-7631. [Link]

  • Gessner, O. (n.d.). Molecular Dynamics by Transient Inner-Shell Absorption Spectroscopy. Gessner Lab. [Link]

  • Miyasaka, H., & Itaya, A. (1999). Transient Absorption Spectroscopy for Photochemical Reactions of a Negative Photochromic Spiropyran. ResearchGate. [Link]

  • Eder, U., & Sauer, G. (1971). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. ResearchGate. [Link]

  • Corilo, Y. E., & Rodgers, R. P. (2024). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 16(1), 22-31. [Link]

  • Wirz, J. (1984). Spectroscopic and kinetic investigations of conjugated biradical intermediates. Pure and Applied Chemistry, 56(9), 1289-1300. [Link]

  • Wiberg, K. B. (1969). Synthesis and Properties of Bicyclic Small Ring Compounds. DTIC. [Link]

  • Liu, Y., & Martinez, T. J. (2025). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1. Beilstein Archives. [Link]

  • De Cointet, A., & Jonusauskas, G. (2013). Transient absorption spectra recorded at different time delays after... ResearchGate. [Link]

  • Gualandi, A., & Cozzi, P. G. (2026). Transient absorption spectroscopy: a mechanistic tool for triplet sensitizers and their applications. Chemical Society Reviews. [Link]

  • Organic Syntheses. (n.d.). bicyclo[2.1.0]pent-2-ene. Organic Syntheses Procedure. [Link].orgsyn.org/demo.aspx?prep=CV6P0140)

Sources

Comparative

Comparative toxicity and environmental impact of 2,5-Dithiabicyclo[2.2.0]hexane

An in-depth technical evaluation for researchers, toxicologists, and drug development professionals analyzing the viability of strained bicyclic sulfides in synthetic applications. Executive Summary: The Structural Dynam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, toxicologists, and drug development professionals analyzing the viability of strained bicyclic sulfides in synthetic applications.

Executive Summary: The Structural Dynamics of Cyclic Sulfides

In the development of novel specialized ligands and pharmaceutical intermediates, 2,5-Dithiabicyclo[2.2.0]hexane (CAS 652170-05-3) has emerged as a unique, highly strained bicyclic building block. However, integrating this compound into scalable workflows requires a rigorous understanding of its toxicological and environmental profile compared to standard, unstrained alternatives like 1,4-Dithiane and 1,3-Dithiane .

While 1,4-dithiane is a stable, six-membered monocyclic thioether with a well-documented low-toxicity profile , the[2.2.0] bicyclic architecture of 2,5-Dithiabicyclo[2.2.0]hexane introduces severe Baeyer strain. This strain fundamentally alters its metabolic fate and environmental degradation kinetics, shifting it from a stable solvent/ligand to a highly reactive pro-electrophile upon oxidation.

Mechanistic Toxicity Profiling: The Role of Ring Strain

The primary driver of toxicity in cyclic sulfides is their interaction with hepatic Cytochrome P450 (CYP450) enzymes.

  • Unstrained Systems (1,4-Dithiane): Oxidation of 1,4-dithiane yields 1,4-dithiane-1-oxide. Because the six-membered ring is thermodynamically stable, this sulfoxide remains intact. It is highly water-soluble and rapidly cleared via renal excretion, resulting in an exceptionally high oral LD50 (~3,680 mg/kg in rats) .

  • Mutagenic Isomers (1,3-Dithiane): Simply shifting the sulfur atom position alters the profile. 1,3-Dithiane is a potent, direct-acting mutagen in the Salmonella/microsomal (Ames) test, causing significant Sister Chromatid Exchanges (SCEs) .

  • Strained Systems (2,5-Dithiabicyclo[2.2.0]hexane): The cross-ring bond in the [2.2.0] system creates immense torsional strain. When CYP450 oxidizes one of the sulfur atoms, the resulting bicyclic sulfoxide is critically unstable. To relieve the strain, it undergoes rapid electrocyclic ring-opening, generating highly reactive sulfenic acids . Similar to the degradation of organopolysulfides found in Allium species , these sulfenic acids act as aggressive electrophiles, forming mixed disulfides with critical cellular proteins and glutathione, leading to rapid oxidative stress and cytotoxicity.

MetabolicPathways cluster_strained Strained Bicyclic System cluster_unstrained Unstrained Monocyclic System A 2,5-Dithiabicyclo[2.2.0]hexane B1 CYP450 S-Oxidation A->B1 C Ring-Opening / Sulfenic Acid B1->C D High Cellular Toxicity C->D E 1,4-Dithiane B2 CYP450 S-Oxidation E->B2 F Stable Sulfoxide B2->F G Renal Excretion (Low Toxicity) F->G

Metabolic divergence of strained vs. unstrained cyclic sulfides via CYP450 oxidation.

Environmental Fate & Aquatic Toxicity

The environmental impact of sulfur heterocycles is dictated by their hydrolytic stability. 1,4-Dithiane is stable in aqueous environments and is classified as non-hazardous to aquatic organisms under standard conditions .

Conversely, 2,5-Dithiabicyclo[2.2.0]hexane is prone to spontaneous hydrolysis in environmental waters. The cleavage of the strained thioether bonds releases reactive sulfur species (RSS). In aquatic ecosystems, these RSS behave similarly to elemental sulfur nanoparticles, which are highly toxic to fungi and aquatic microorganisms due to their ability to penetrate cell membranes and disrupt the electron transport chain . Structurally related reactive dithianes (e.g., 2,5-dihydroxy-1,4-dithiane) carry strict warnings for severe, long-lasting aquatic toxicity .

Quantitative Data Comparison

The following table synthesizes the empirical and structurally predicted toxicological parameters of these compounds to guide substitution decisions in synthetic workflows.

Property2,5-Dithiabicyclo[2.2.0]hexane1,4-Dithiane1,3-Dithiane
Ring Architecture Bicyclic [2.2.0] (Highly Strained)Monocyclic (Unstrained)Monocyclic (Unstrained)
Oral LD50 (Rat) < 500 mg/kg (Predicted)3,680 mg/kg (Empirical)3,200 mg/kg (Empirical)
Metabolic Fate Ring-opening to sulfenic acidsStable sulfoxide formationS-oxidation to mutagens
Mutagenicity (Ames) Positive (Requires S9 Activation)NegativePotent Positive (Direct)
Aquatic Toxicity (EC50) < 1.0 mg/L (Highly Toxic)> 100 mg/L (Low Toxicity)Moderate
Atmospheric Half-Life < 2 Hours (Rapid Photolysis)~14 Days (Stable)~12 Days (Stable)

Experimental Workflows: Self-Validating Protocols

To objectively verify the predicted toxicity and environmental impact of novel strained sulfides like 2,5-Dithiabicyclo[2.2.0]hexane, the following self-validating protocols must be executed.

Protocol 1: S9-Mediated Cytotoxicity and Genotoxicity Screening (CHO/SCE Assay)
  • Objective: To quantify the metabolic activation of the bicyclic sulfide into reactive, DNA-binding sulfenic acids.

  • Causality & Logic: Standard in vitro assays often yield false negatives for cyclic sulfides because the parent compound is inert. By introducing rat liver S9 fractions, we simulate hepatic CYP450 S-oxidation. If toxicity only appears in the "+S9" cohort, it proves that the [2.2.0] ring-opening mechanism is the primary driver of cellular damage.

  • Self-Validation Mechanism: The assay runs parallel "-S9" and "+S9" plates. Cyclophosphamide is used as a positive control (requires S9 activation to become toxic), ensuring the metabolic enzymes are active.

Step-by-Step Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells in 96-well plates at 1×104 cells/well in McCoy's 5A medium. Incubate for 24 hours at 37°C.

  • S9 Preparation: Prepare a 10% S9 mix (rat liver extract induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Dosing: Expose cells to a concentration gradient of 2,5-Dithiabicyclo[2.2.0]hexane (0.1 µM to 1000 µM). Treat half the wells with 20 µL of the S9 mix (+S9) and half with buffer (-S9).

  • Incubation & Wash: Incubate for 4 hours. Remove the media, wash with PBS to halt metabolic activation, and replace with fresh media containing Bromodeoxyuridine (BrdU) for SCE visualization.

  • Analysis: After 24 hours, arrest cells in metaphase using colcemid. Stain chromosomes with Hoechst 33258 and Giemsa. Quantify Sister Chromatid Exchanges per cell under a microscope.

Protocol 2: Aquatic Toxicity Profiling via Microtox Luminescence Bioassay
  • Objective: Determine the environmental impact (EC50) of the compound's degradation products on aquatic microorganisms.

  • Causality & Logic: Reactive sulfur species exert environmental toxicity by penetrating bacterial cell membranes and quenching luciferase activity. Because the bicyclic sulfide degrades over time in water, a time-course luminescence reading will show increasing toxicity as the compound hydrolyzes into toxic thiols.

  • Self-Validation Mechanism: Phenol is used as a rapid-acting positive control, while Zinc Sulfate is used as a slow-acting positive control. If the test compound's toxicity curve matches the slow-acting profile, it confirms that aqueous degradation (not the parent compound) is responsible for the environmental hazard.

Step-by-Step Methodology:

  • Reagent Reconstitution: Reconstitute freeze-dried Aliivibrio fischeri bacteria in 2% NaCl reconstitution solution.

  • Sample Preparation: Prepare a 100 mg/L stock solution of 2,5-Dithiabicyclo[2.2.0]hexane in artificial seawater. Perform serial dilutions down to 0.1 mg/L.

  • Inoculation: Add 10 µL of the bacterial suspension to 990 µL of each sample dilution in glass cuvettes.

  • Time-Course Reading: Measure bioluminescence using a Microtox analyzer at exactly 5 minutes, 15 minutes, and 30 minutes post-inoculation.

  • Data Calculation: Calculate the Gamma value ( Γ=Light RemainingLight Lost​ ). Plot log(Γ) versus log(Concentration) to determine the EC50 value at each time point. A decreasing EC50 over time confirms the generation of toxic hydrolytic byproducts.

References

  • U.S. Environmental Protection Agency (EPA). "Toxicological Profile for 1,4-Dithiane." [Link]

  • National Institutes of Health (NIH) / PubMed. "Subchronic toxicity study of 1,4-dithiane in the rat." [Link]

  • National Institutes of Health (NIH) / PubMed. "Genotoxicity of 1,3-dithiane and 1,4-dithiane in the CHO/SCE assay and the Salmonella/microsomal test." [Link]

  • Synerzine. "1,4-Dithiane Safety Data Sheet." [Link]

  • National Center for Biotechnology Information (NCBI). "Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides." [Link]

  • ResearchGate. "Analytical and bioanalytical problems associated with the toxicity of elemental sulfur in the environment." [Link]

Safety & Regulatory Compliance

Safety

2,5-Dithiabicyclo[2.2.0]hexane proper disposal procedures

[label Finalizing Color Integration I've incorporated the color palette into both Graphviz diagrams. I've rigorously validated color contrast to ensure maximum readability and accessibility, which required adjustments to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label

Finalizing Color Integration

I've incorporated the color palette into both Graphviz diagrams. I've rigorously validated color contrast to ensure maximum readability and accessibility, which required adjustments to several color codes. I'm satisfied with the clarity of the visualization, focusing on a robust presentation for final review.

Integrating Table & Tone

I've just added a table outlining key properties, with associated operational implications. I've also adopted a professional tone, tailored for drug development professionals and researchers. The emphasis now is on why direct disposal is unsuitable, highlighting the stench, reactivity, and regulatory compliance. I'm ensuring all citations and URLs are meticulously checked for accuracy and link integrity.

2,5-Dithiabicyclo[2.2.0]hexane (CAS: 652170-05-3) is a highly specialized, structurally strained bicyclic organosulfur compound utilized primarily as a unique building block in advanced materials science and medicinal chemistry[1]. Due to its [2.2.0] bicyclic framework and dual thioether linkages, this compound presents unique logistical and safety challenges.

Direct disposal of unreacted 2,5-dithiabicyclo[2.2.0]hexane into standard organic waste streams is strictly prohibited in most institutional settings. The inherent ring strain makes the C–S bonds susceptible to uncontrolled cleavage, while the thioether moieties present a severe "stench" hazard and environmental toxicity risk[2].

To build a self-validating safety protocol, laboratories must move beyond simple dilution and employ oxidative quenching —a process that chemically transforms the volatile, reactive thioether into a stable, non-volatile sulfone prior to final waste manifesting.

Physicochemical Hazard Profile

Understanding the physical properties of 2,5-dithiabicyclo[2.2.0]hexane is the first step in designing a rational disposal strategy. The table below summarizes the quantitative and qualitative data dictating our operational approach.

Property / CharacteristicValue / DescriptionOperational Implication
CAS Registry Number 652170-05-3Required for accurate hazardous waste manifesting[1].
Chemical Classification Strained Bicyclic ThioetherRing strain lowers the activation energy for decomposition; avoid strong acids/bases prior to oxidation.
Odor Threshold < 0.1 ppm (Estimated)Extreme stench hazard. All handling and disposal must occur within a certified chemical fume hood[2].
Aqueous Solubility InsolubleRequires a water-miscible co-solvent (e.g., acetone, methanol) to facilitate homogeneous aqueous oxidation.
Oxidation Potential Highly ExothermicOxidative quenching must be performed slowly over an ice bath to prevent thermal runaway.

The Science of Disposal: Causality in Chemical Quenching

Why is oxidative quenching required? Low-molecular-weight organosulfur compounds interact strongly with human olfactory receptors, causing severe laboratory disruptions even at microgram levels. Furthermore, untreated thioethers are toxic to aquatic life and cannot be processed by standard municipal or basic industrial waste facilities without specialized incineration[3].

By treating 2,5-dithiabicyclo[2.2.0]hexane with an excess of a strong oxidant—typically sodium hypochlorite (bleach) or 30% hydrogen peroxide ( H2​O2​ )—the sulfur atoms undergo a two-step oxidation[4].

  • First Oxidation (Fast): The thioether is oxidized to a sulfoxide.

  • Second Oxidation (Slow): The sulfoxide is further oxidized to a sulfone.

The resulting bicyclic sulfone is highly polar, non-volatile (eliminating the stench hazard), and chemically stable, making it safe for transport to a commercial hazardous waste incinerator[2].

Mechanism S1 2,5-Dithiabicyclo[2.2.0]hexane (Malodorous, Reactive) S2 Sulfoxide Intermediate (Partially Oxidized) S1->S2 +[O] (Fast) S3 Bicyclic Sulfone (Non-volatile, Stable) S2->S3 + [O] (Slow, requires excess)

Chemical oxidation pathway of bicyclic thioethers to stable sulfones.

Standard Operating Procedure: Oxidative Quenching

This methodology provides a self-validating, step-by-step protocol for the safe destruction and disposal of 2,5-dithiabicyclo[2.2.0]hexane.

Phase 1: Preparation and Containment
  • Isolate the Environment: Ensure all work is conducted in a continuously venting chemical fume hood. Do not remove any contaminated glassware from the hood until the quenching process is entirely complete.

  • PPE Requirements: Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and double nitrile gloves (or heavier butyl rubber gloves if handling large quantities).

  • Solvent Dilution: Because 2,5-dithiabicyclo[2.2.0]hexane is insoluble in water, dissolve the waste compound in a water-miscible organic solvent (e.g., acetone or methanol) at a ratio of approximately 10 mL of solvent per 1 gram of chemical. This ensures the chemical will mix homogeneously with the aqueous oxidant[5].

Phase 2: The Oxidation Protocol
  • Prepare the Oxidant: Obtain a fresh solution of commercial bleach (approx. 6-8% sodium hypochlorite) or 30% hydrogen peroxide. Note: Bleach is generally preferred for stench compounds as it is highly effective and readily available[2].

  • Temperature Control: Place the flask containing the dissolved organosulfur waste into an ice-water bath. The oxidation of thioethers is highly exothermic.

  • Slow Addition: Using an addition funnel or a slow dropwise technique, add the oxidant to the waste solution. Use at least a 10-fold molar excess of the oxidant to ensure complete conversion past the sulfoxide stage to the final sulfone[4].

  • Agitation and Maturation: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for a minimum of 12 to 24 hours . The secondary oxidation (sulfoxide to sulfone) is kinetically slow and requires extended maturation time[2].

Phase 3: Verification and Segregation
  • Test for Completion: After 24 hours, test the solution with starch-iodine indicator paper. A strong positive result (immediate blue/black color) indicates that excess oxidant is still present, confirming that the organosulfur compound has been the limiting reagent and is fully destroyed[6].

  • Neutralization (Optional but Recommended): If a massive excess of hypochlorite or peroxide remains, it can be carefully quenched using a mild reducing agent like sodium bisulfite ( NaHSO3​ ) until the starch-iodine test is negative.

  • Waste Manifesting: Transfer the oxidized, odorless mixture into a high-density polyethylene (HDPE) container labeled as "Hazardous Waste: Aqueous Organic Mixture (Oxidized Organosulfur / Sulfone derivatives)" .

  • Final Disposal: Submit the container to your institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration[3].

G A 2,5-Dithiabicyclo[2.2.0]hexane (Raw Chemical Waste) B Solvent Dilution (Acetone/MeOH) A->B C Oxidative Quenching (NaOCl or H2O2) B->C D Stir 12-24h (Exothermic Control) C->D E Peroxide/Oxidant Verification D->E F Aqueous/Organic Hazardous Waste E->F

Operational workflow for the oxidative quenching and disposal of strained thioethers.

References

  • ResearchGate. "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst." Retrieved from:[Link]

  • PatSnap. "A kind of thioether oxidation method." Retrieved from:[Link]

  • ScienceMadness Wiki. "Proper disposal of chemicals." Retrieved from: [Link]

  • ACS Publications. "Reconsidering the Safety Hazards Associated with Peroxide Formation." Retrieved from:[Link]

Sources

Handling

Operational Guide: Personal Protective Equipment and Safe Handling of 2,5-Dithiabicyclo[2.2.0]hexane

This document provides essential safety and logistical guidance for the handling and disposal of 2,5-Dithiabicyclo[2.2.0]hexane. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the handling and disposal of 2,5-Dithiabicyclo[2.2.0]hexane. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is constructed based on a conservative risk assessment of its structural features: a volatile organosulfur component and a highly strained bicyclic ring system. All personnel must adhere to these procedures to mitigate potential risks.

Hazard Analysis: A Structurally-Informed Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice, especially when handling compounds with limited toxicological data.[1] The hazards of 2,5-Dithiabicyclo[2.2.0]hexane can be inferred from its two primary structural motifs.

  • Organosulfur Volatility and Odor: Sulfur-containing organic molecules are notorious for their potent, often unpleasant odors and high volatility.[2] Inhalation is a primary route of exposure for such compounds. Acute exposure can lead to respiratory irritation, headaches, and nausea.[3] Chronic exposure risks are often not well-characterized, necessitating minimal exposure.

  • Reactivity of the Strained Bicyclo[2.2.0]hexane Core: This bicyclic system is a derivative of bicyclobutane, a class of molecules known for significant ring strain. Strained chemical structures can be energetically unstable and may decompose, sometimes violently, upon exposure to heat, mechanical shock, or certain chemical conditions.[4][5] The U.S. Occupational Safety and Health Administration (OSHA) highlights that chemical reactivity hazards can lead to fires, explosions, or toxic releases when not properly understood and controlled.[4][5] Therefore, it is prudent to treat this compound as potentially reactive and handle it with appropriate care.[6]

Risk Mitigation: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against the anticipated hazards of dermal contact, eye exposure, and inhalation.[7] All handling operations must be conducted within a certified chemical fume hood to minimize inhalation risks.[6][8]

Table 1: PPE Requirements for Handling 2,5-Dithiabicyclo[2.2.0]hexane

Protection Area Required PPE Causality and Rationale
Respiratory Certified Chemical Fume HoodPrimary Engineering Control: Essential for containing volatile and malodorous organosulfur compounds, preventing inhalation exposure.[8]
Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas CartridgesSecondary Protection (for spills/emergencies): In case of a significant spill outside the fume hood, a respirator is critical. The cartridge choice addresses both the organic nature and potential acidic breakdown products of the sulfur compound.[3][9][10]
Hand Double-Gloving: Nitrile inner glove, Neoprene or Silver Shield outer gloveDermal Barrier: Prevents skin contact. Organosulfur compounds can cause skin irritation.[11] Double-gloving provides robust protection, and the outer glove should be selected for high chemical resistance.[10] Gloves must be removed before leaving the work area to prevent the spread of contamination.
Eye/Face Chemical Splash Goggles & Full-Face ShieldOcular and Facial Protection: Goggles provide a seal against splashes and vapors that can cause severe eye irritation.[12][13] A face shield is required when handling quantities greater than 50 mg to protect the entire face.
Body Flame-Resistant (FR) Lab CoatBody Protection: Protects against splashes and minimizes fire risk. The flammability of this specific compound is unknown, but it should be handled as potentially flammable, a common characteristic of volatile organic compounds.
Footwear Closed-toed, non-permeable shoesFoot Protection: Protects against spills. Open-toed shoes, sandals, or woven materials are inappropriate for any chemical laboratory.

Operational Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring safety checks are performed at each critical stage. The American Chemical Society (ACS) recommends structured procedures to mitigate hazards in research laboratories.[14]

Step 1: Preparation (Pre-Operation)
  • Designate Work Area: Cordon off a specific area within a certified chemical fume hood for the procedure. Ensure the area is clean and free of clutter.[6]

  • Verify Fume Hood Operation: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble Equipment: Gather all necessary glassware (oven-dried to remove moisture), syringes, cannula, and reaction vessels.

  • Prepare Quench & Waste Containers: Prepare a quench solution (e.g., a solution of sodium hypochlorite in a compatible solvent, followed by a secondary quench with a reducing agent like sodium thiosulfate) in a flask within the fume hood. Have a clearly labeled hazardous waste container ready.

Step 2: Safe Handling Workflow

The following workflow must be followed for all manipulations of the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood & Clear Workspace B 2. Don All Required PPE (Table 1) A->B C 3. Purge Apparatus with Inert Gas (N2 or Ar) B->C D 4. Transfer Compound via Syringe or Cannula C->D E 5. Perform Reaction Under Inert Atmosphere D->E F 6. Quench Reaction Mixture & Unreacted Reagent E->F G 7. Decontaminate Glassware with Quench Solution F->G F->G H 8. Dispose of all Waste in Labeled Hazardous Container G->H I 9. Doff PPE & Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 2,5-Dithiabicyclo[2.2.0]hexane.

Step 3: Post-Operation Decontamination and Cleanup
  • Decontaminate Glassware: All glassware and equipment that came into contact with the compound must be rinsed with the prepared bleach quench solution inside the fume hood before being removed for standard cleaning.

  • Surface Decontamination: Wipe down the designated work area in the fume hood with the quench solution, followed by a standard laboratory cleaner.

  • Waste Segregation: All contaminated disposable materials (gloves, pipette tips, paper towels) must be placed in the designated solid hazardous waste container. Contaminated solvents and quench solutions go into the liquid hazardous waste container.

  • Final Checks: Before leaving the laboratory, ensure all containers are sealed, the fume hood sash is closed, and personal protective equipment is removed and disposed of properly. Wash hands and arms thoroughly.

Emergency and Disposal Plan

Preparation is key to managing emergencies effectively.[15]

Emergency Procedures
  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]

  • Spill Response:

    • For small spills (<50 mg) inside a fume hood, absorb the material with a sorbent pad. Decontaminate the area with the bleach quench solution.

    • For any spill outside a fume hood, or a large spill inside, evacuate the laboratory immediately, close the door, and contact the institution's environmental health and safety (EHS) office. Do not attempt to clean it up yourself.

Disposal Plan

All waste generated from handling 2,5-Dithiabicyclo[2.2.0]hexane is considered hazardous.

  • Quenching: Unused or excess material must be slowly and carefully quenched by adding it to a stirred solution of sodium hypochlorite (bleach). The reaction can be exothermic; use an ice bath.

  • Neutralization: After the initial quench, add a reducing agent like sodium bisulfite or thiosulfate to neutralize the excess bleach.

  • Collection: The neutralized solution, along with all contaminated solvents and rinses, must be collected in a properly labeled hazardous waste container for disposal by the institution's EHS office. Never dispose of organosulfur compounds down the drain.[12]

References

  • Title: American Chemical Society Issues Guidelines for Safer Research Laboratories Source: American Chemical Society URL
  • Title: Safety Guides & Tipsheets Source: American Chemical Society URL
  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society URL
  • Title: Safety in Academic Chemistry Laboratories Source: American Chemical Society URL
  • Title: Safety in Academic Chemistry Laboratories published by ACS Source: American Chemical Society URL
  • Source: Occupational Safety and Health Administration (OSHA)
  • Source: Occupational Safety and Health Administration (OSHA)
  • Title: Safety Gear and Equipment to Protect Against the Hazards of H2S Source: PK Safety URL
  • Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: Triumvirate Environmental URL
  • Source: Occupational Safety and Health Administration (OSHA)
  • Source: Occupational Safety and Health Administration (OSHA)
  • Source: US Environmental Protection Agency (EPA)
  • Title: SAFETY DATA SHEET - n-Hexane Source: Sigma-Aldrich URL
  • Title: Personal Protective Equipment Source: University of Texas at Austin - Environmental Health & Safety URL
  • Title: SAFETY DATA SHEET - (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.
  • Title: The elimination and extraction of organosulfur compounds from real water and soil samples using metal organic framework/graphene oxide as a novel and efficient nanocomposite Source: PubMed URL
  • Title: SAFETY DATA SHEET - 2,5-Dimethylhexane-2,5-diol Source: Sigma-Aldrich URL
  • Title: What PPE is needed when working with hydrogen sulfide (H2S)?
  • Title: How to Protect Yourself from Hydrogen Sulphide in High-Risk Industries Source: Frontline Safety URL
  • Title: Removal of organosulfur compounds from oil fractions Source: GlobeCore URL
  • Title: SAFETY DATA SHEET - 1,4-Diazabicyclo[2.2.
  • Title: The elimination and extraction of organosulfur compounds from real water and soil samples using metal organic framework/graphene oxide as a novel and efficient nanocomposite Source: ResearchGate URL
  • Source: analytics-shop.
  • Title: Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement and Application in the Power Battery Recycling Industry Source: MDPI URL
  • Title: Evaluation of desulfurization procedures for the elimination of sulfur interferences in the organotin analysis of sediments Source: ResearchGate URL
  • Title: bicyclo[2.2.
  • Title: In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp.
  • Title: Organosulfur compounds as pre-exposure therapy for threat agents Source: PubMed URL
  • Title: Structures of Cyclic Organosulfur Compounds From Garlic (Allium sativum L.)
  • Title: Safe handling of organolithium compounds in the laboratory Source: Environmental Health and Safety - University of Nebraska-Lincoln URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.